3-(benzyloxy)-2-methyl-4H-pyran-4-one
説明
Structure
3D Structure
特性
IUPAC Name |
2-methyl-3-phenylmethoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVCPYRCOKNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363412 | |
| Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61049-69-2 | |
| Record name | 3-Benzyloxy-2-methyl-4-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61049-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(benzyloxy)-2-methyl-4H-pyran-4-one chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 3-(benzyloxy)-2-methyl-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a derivative of the versatile 4H-pyran-4-one scaffold, a core structure present in numerous natural products and synthetic compounds of significant biological interest. This document provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological activities of this compound and related compounds. The information is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical and Physical Properties
This compound, also known as Maltol Benzyl Ether, is a solid organic compound.[1] Its fundamental properties are summarized below. It is important to note that there are some discrepancies in the reported values for melting point, boiling point, and density across different suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2][3] |
| Molecular Weight | 216.23 g/mol | [1][2][3] |
| Appearance | White or colorless to yellowish crystalline solid | [2][3] |
| Melting Point | 56-57 °C or 73-76 °C | [2][3] |
| Boiling Point | 166-168 °C (at 4 Torr) or 375-378 °C | [2] |
| Density | 1.18 ± 0.1 g/cm³ or 1.24 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in dichloromethane (DCM), ethyl acetate, and methanol. | [3] |
| Storage Temperature | 2-8°C | [2][3] |
| CAS Number | 61049-69-2 | [1][2][3] |
Synonyms:
Synthesis and Experimental Protocols
This compound is typically synthesized from 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) and a benzylating agent like benzyl chloride or benzyl bromide.[2] It serves as a reagent and intermediate in the synthesis of various compounds, including pharmaceuticals like Deferiprone.[2]
General Synthesis Workflow
The synthesis of this compound generally follows a benzylation reaction of maltol. A logical workflow for its synthesis and subsequent use as an intermediate is outlined below.
Caption: General workflow for the synthesis and characterization of this compound.
Example Protocol: Synthesis of a Structurally Related Compound
Protocol: Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid [4][5]
-
Reaction Setup: To a reaction kettle, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (39.8 kg), dichloromethane (340 L), and water (170 L).[4][5]
-
Addition of Reagents: Start stirring and add sodium bicarbonate (77 kg), sodium bromide (1.6 kg), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (2.3 kg).[4][5]
-
Oxidation: Cool the mixture to 5°C and add 10% sodium hypochlorite solution (340 kg) dropwise. Stir the reaction mixture at 5°C for 1 hour after the addition is complete.[4][5]
-
Quenching: Add 30% aqueous sodium thiosulfate solution (242 L) and stir for 1 hour.[4][5]
-
Workup: Adjust the pH to 4 with concentrated hydrochloric acid. Separate the organic phase. Extract the aqueous phase twice with dichloromethane (120 L each).[4][5]
-
Isolation and Purification: Combine the organic phases and concentrate under reduced pressure to obtain the crude product. Recrystallize the crude product from acetonitrile to yield 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (32.4 kg, 77% yield, 99% purity).[4][5]
Spectral and Analytical Data
Detailed analytical data for this compound is not consistently provided by all suppliers. For instance, Sigma-Aldrich notes that they do not collect analytical data for this specific product and that the buyer is responsible for confirming its identity and purity.[6] However, for the related compound 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, the following data has been reported:[4][5]
-
¹H NMR (DMSO-d₆): δ 8.00 (d, J = 5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J = 5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H)[4][5]
Researchers should perform their own analytical characterization to confirm the structure and purity of this compound upon acquisition.
Biological Activity and Applications
The 4H-pyran-4-one scaffold is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[7][8] While specific studies on this compound are limited, the broader class of 4H-pyran-4-ones has shown potential in several therapeutic areas.
Table 2: Reported Biological Activities of the 4H-Pyran-4-one Scaffold
| Activity | Description | Source(s) |
| Antimicrobial | Derivatives have demonstrated antibacterial and antifungal properties against various pathogenic microorganisms. | [7][9][10] |
| Anticancer | Certain derivatives exhibit cytotoxic effects against cancer cell lines, potentially through enzyme inhibition or apoptosis induction. The scaffold is being investigated as a CDK2 inhibitor for colorectal cancer. | [7][9] |
| Antioxidant | The pyranone ring, especially with hydroxyl substitutions, can act as a potent antioxidant by scavenging free radicals. | [7][9] |
| HIV-1 Integrase Inhibition | The 3-hydroxy-4H-pyran-4-one core has been used to develop potent inhibitors of HIV-1 integrase. | [11] |
| Quorum Sensing Inhibition | Derivatives can inhibit biofilm formation in bacteria like Pseudomonas aeruginosa by targeting the PQS quorum sensing system. | [11] |
| Neurological Applications | Structurally related benzopyranones have been identified as inhibitors of protein kinase C-zeta (PKC-ζ), which is implicated in neurological functions. | [11] |
Logical Flow for Biological Screening
The diverse potential of the 4H-pyran-4-one core warrants a systematic screening approach to identify and characterize the biological activity of its derivatives.
Caption: Logical flow of biological activity screening for 4H-pyran-4-one derivatives.
Conclusion
This compound is a valuable chemical intermediate derived from the biologically significant 4H-pyran-4-one scaffold. While detailed, publicly available data on its specific biological activities and spectral properties are sparse, the known characteristics of its chemical class suggest it is a compound of interest for further investigation. The protocols and data compiled in this guide offer a foundational resource for researchers working with this and related pyranone derivatives, providing a basis for synthesis, characterization, and exploration of their therapeutic potential. It is recommended that users independently verify the physicochemical properties and perform thorough characterization for any application.
References
- 1. This compound | 61049-69-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 61049-69-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]
- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
3-(benzyloxy)-2-methyl-4H-pyran-4-one CAS number
An In-depth Technical Guide to 3-(benzyloxy)-2-methyl-4H-pyran-4-one
CAS Number: 61049-69-2
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in organic synthesis and drug discovery. This document outlines its physicochemical properties, potential synthetic routes, and the broader biological context of the 4H-pyran-4-one scaffold.
Chemical Identity and Properties
This compound, also known as Maltol Benzyl Ether, belongs to the pyranone class of compounds.[1] The core 4H-pyran-4-one structure is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous natural products and synthetic molecules with significant biological activity.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 61049-69-2 | [4] |
| Molecular Formula | C₁₃H₁₂O₃ | [1][4] |
| Molecular Weight | 216.23 g/mol | [1][4] |
| Melting Point | 56-57 °C | [4] |
| Boiling Point | 166-168 °C (at 4 Torr) | [4] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol | [4] |
| Storage Temperature | 2-8°C |[4] |
Note: A major supplier, Sigma-Aldrich, notes that it does not collect analytical data for this specific product and the buyer assumes responsibility for confirming its identity and purity, suggesting that detailed characterization data may be limited in public literature.[5]
Synthesis and Experimental Protocols
Experimental Protocol: General Benzyl Protection of a Hydroxypyrone
This protocol describes a generalized procedure for the benzylation of a hydroxyl group on a pyranone scaffold, which is a key step in synthesizing the title compound from a precursor like maltol.
-
Reaction Setup: To a solution of the starting hydroxypyrone (e.g., maltol, 1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a base (e.g., potassium carbonate, 1.5 equivalents).[7]
-
Reagent Addition: Stir the mixture at room temperature and add benzyl bromide (1.1 equivalents) dropwise.[7]
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 70°C) and maintain for 2-4 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, cool the reaction to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the crude product in a solvent like dichloromethane and wash with water to remove any remaining salts. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final product can be further purified by column chromatography or recrystallization to yield the pure this compound.[7]
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Development and Biological Screening
The 4H-pyran-4-one scaffold is associated with a wide range of biological activities, making its derivatives, including this compound, attractive candidates for drug discovery programs.[2] Documented activities for this class of compounds include antimicrobial (antibacterial and antifungal) and anticancer properties.[2][3][8]
The mechanism of action for some derivatives involves the inhibition of key enzymes or the induction of apoptosis in cancer cell lines.[2]
Experimental Protocol: General In Vitro Antibacterial Screening (Broth Microdilution)
This protocol outlines a standard method to assess the antibacterial potential of the title compound.[2]
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a 96-well microtiter plate using sterile nutrient broth to achieve a range of test concentrations.
-
Inoculation: Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] Absorbance can be measured using a plate reader for quantitative assessment.
Caption: Logical flow for biological activity screening of 4H-pyran-4-one derivatives.
Conclusion
This compound is a derivative of the medicinally important 4H-pyran-4-one scaffold. While detailed experimental data for this specific compound is limited, its structural features and the known bioactivities of related compounds suggest its potential as an intermediate in the development of new therapeutic agents or other functional molecules. The protocols and data presented here provide a foundational guide for researchers interested in exploring this and similar pyranone derivatives.
References
- 1. This compound | 61049-69-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 61049-69-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure Elucidation of 3-(benzyloxy)-2-methyl-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a compound of interest in fragrance and flavor enhancement.[1] The document details the methodologies and data interpretation required to confirm its chemical structure, tailored for professionals in chemical research and drug development.
Introduction
This compound, also known as Maltol Benzyl Ether, is a derivative of maltol.[1] Maltol is a naturally occurring organic compound used as a flavor enhancer.[2][3][4] The benzylation of maltol at the 3-hydroxy position yields this compound, altering its chemical and potentially its biological properties. The precise characterization of this structure is paramount for its application and for regulatory purposes.
Molecular and Chemical Properties
A summary of the key identification and property data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 61049-69-2 | [1] |
| Molecular Formula | C13H12O3 | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Common Name | Maltol Benzyl Ether | [1] |
Synthesis and Structure Elucidation Workflow
The primary route to synthesizing this compound involves the protection of the hydroxyl group of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) as a benzyl ether. This is a standard Williamson ether synthesis. The structural confirmation then proceeds through a series of spectroscopic analyses.
Caption: Synthesis and structural analysis workflow.
Spectroscopic Data and Interpretation
Although a specific set of analytical data for this exact compound is not publicly available from the initial search, we can predict the expected spectroscopic data based on its structure and data from similar compounds. Commercial suppliers of this compound note that they do not provide analytical data and the buyer is responsible for confirming its identity and purity.
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl, pyranone ring, and benzyl group protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | 2.1 - 2.4 | singlet | 3H |
| -O-CH₂-Ph | 4.9 - 5.2 | singlet | 2H |
| Pyranone H-5 | 6.3 - 6.5 | doublet | 1H |
| Pyranone H-6 | 7.9 - 8.1 | doublet | 1H |
| Phenyl H | 7.2 - 7.5 | multiplet | 5H |
4.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ | 15 - 20 |
| -O-CH₂-Ph | 70 - 75 |
| Pyranone C-2 | 145 - 150 |
| Pyranone C-3 | 140 - 145 |
| Pyranone C-5 | 115 - 120 |
| Pyranone C-6 | 155 - 160 |
| Pyranone C-4 (C=O) | 170 - 175 |
| Phenyl C (ipso) | 135 - 140 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
4.3. Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₁₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 216.0786. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the pyranone ring.
4.4. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | 1620 - 1660 |
| C=C (aromatic and pyranone) | 1500 - 1600 |
| C-O-C (ether) | 1000 - 1300 |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
Experimental Protocols
5.1. Synthesis of this compound
This protocol is a general representation of a Williamson ether synthesis adapted for this specific compound.
Caption: Step-by-step synthesis protocol.
5.2. Spectroscopic Analysis Protocols
-
NMR Spectroscopy: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Mass Spectrometry: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used as the ionization source.
-
Infrared Spectroscopy: A small amount of the solid sample is analyzed as a KBr pellet or a thin film on a salt plate using an FTIR spectrometer.
Conclusion
The structure of this compound can be unequivocally confirmed through a combination of synthesis and spectroscopic analysis. While commercially available, the lack of readily accessible analytical data from suppliers necessitates that researchers perform their own structural verification. The methodologies and expected data presented in this guide provide a robust framework for the successful elucidation of this compound's structure, ensuring its identity and purity for research and development applications.
References
Spectroscopic and Spectrometric Characterization of 3-(benzyloxy)-2-methyl-4H-pyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the compound 3-(benzyloxy)-2-methyl-4H-pyran-4-one (C₁₃H₁₂O₃, Molecular Weight: 216.23 g/mol ). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the synthesis and characterization of novel chemical entities in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of related pyranone derivatives and fundamental spectroscopic theories.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-6 (pyranone ring) |
| ~7.3-7.5 | m | 5H | Aromatic protons (benzyl group) |
| ~6.4 | d | 1H | H-5 (pyranone ring) |
| ~5.1 | s | 2H | -CH₂- (benzyl group) |
| ~2.1 | s | 3H | -CH₃ (methyl group) |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (C-4, pyranone ring) |
| ~160 | C-2 (pyranone ring) |
| ~155 | C-6 (pyranone ring) |
| ~136 | Quaternary aromatic carbon (benzyl group) |
| ~128-129 | Aromatic carbons (benzyl group) |
| ~115 | C-5 (pyranone ring) |
| ~140 | C-3 (pyranone ring) |
| ~73 | -CH₂- (benzyl group) |
| ~15 | -CH₃ (methyl group) |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2900-3000 | Medium | Aliphatic C-H stretch |
| ~1650 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1600, 1495 | Medium-Strong | C=C aromatic ring stretches |
| ~1250 | Strong | C-O-C stretch (ether) |
| ~1050 | Strong | C-O stretch (pyranone ring) |
Sample Preparation: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 216 | High | [M]⁺ (Molecular ion) |
| 125 | Medium | [M - C₇H₇O]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 83 | Medium | [C₅H₃O₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition (Electron Ionization - EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
The sample is ionized in the source using a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak ([M]⁺) is identified, and the fragmentation pattern is analyzed to deduce structural information.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one from Maltol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one from maltol. This process is a key step in the modification of maltol, a naturally occurring compound, to explore novel derivatives with potential applications in medicinal chemistry and drug development. The core of this synthesis lies in the protection of the hydroxyl group of maltol as a benzyl ether via the Williamson ether synthesis.
Chemical Properties and Data
A summary of the key physical and chemical properties of the starting material (maltol) and the final product (this compound) is provided below for easy reference.
| Property | Maltol | This compound |
| Molecular Formula | C₆H₆O₃ | C₁₃H₁₂O₃ |
| Molecular Weight | 126.11 g/mol | 216.23 g/mol |
| Appearance | White crystalline powder | Off-white to pale yellow solid |
| Melting Point | 161-164 °C | Not widely reported, expected to be a low-melting solid |
| Boiling Point | Decomposes | Not available |
| Solubility | Soluble in hot water, ethanol, and chloroform | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Reaction Scheme and Mechanism
The synthesis of this compound from maltol is achieved through a Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the acidic hydroxyl group of maltol to form a nucleophilic maltolate anion, which then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol details the procedure for the benzylation of maltol.
Materials:
-
Maltol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)
-
Benzyl bromide (BnBr) (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add maltol (1.0 eq). Dissolve the maltol in anhydrous DMF or THF (approximately 5-10 mL per mmol of maltol).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium maltolate.
-
Benzylation: Slowly add benzyl bromide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid.
Expected Yield: Yields for this type of reaction are typically high, often in the range of 80-95%, depending on the purity of reagents and reaction conditions.
Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃) | δ ~7.6 (d, 1H, pyranone H), ~7.4-7.2 (m, 5H, Ar-H), ~6.4 (d, 1H, pyranone H), ~5.1 (s, 2H, -OCH₂-), ~2.2 (s, 3H, -CH₃) ppm. |
| ¹³C NMR (CDCl₃) | Predicted m/z: 216.12. |
| IR (KBr) | ν ~3030 (Ar C-H), ~1650 (C=O, pyranone), ~1580 (C=C, pyranone), ~1250 (C-O-C, ether) cm⁻¹. |
| Mass Spectrometry (EI) | m/z 216 (M⁺), 91 (C₇H₇⁺, benzyl fragment). |
Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to the Synthesis and Characterization of O-benzyl Maltol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of O-benzyl maltol, also known as 3-(benzyloxy)-2-methyl-4H-pyran-4-one. This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details the synthetic protocol, experimental procedures for characterization, and presents the relevant data in a clear and accessible format.
Synthesis of O-benzyl Maltol
The synthesis of O-benzyl maltol is most effectively achieved through a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of maltol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide.
A logical workflow for the synthesis is outlined below:
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established methods for O-alkylation of phenols and related compounds.[1]
Materials:
-
Maltol (3-hydroxy-2-methyl-4H-pyran-4-one)
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add maltol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
To this stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure O-benzyl maltol. A patent for a similar synthesis of a related compound reported a yield of 76-81%.[2]
Characterization of O-benzyl Maltol
The structure and purity of the synthesized O-benzyl maltol are confirmed using various spectroscopic techniques.
Physical Properties
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for O-benzyl maltol based on analysis of its structure and data from similar compounds.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-6 (pyranone ring) |
| ~7.4 - 7.2 | m | 5H | Aromatic protons (benzyl) |
| ~6.4 | d | 1H | H-5 (pyranone ring) |
| ~5.1 | s | 2H | -O-CH₂ -Ph |
| ~2.1 | s | 3H | -CH₃ (pyranone ring) |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (C-4, pyranone ring) |
| ~155 | C-2 (pyranone ring) |
| ~145 | C-3 (pyranone ring) |
| ~140 | C-6 (pyranone ring) |
| ~136 | Quaternary aromatic C (benzyl) |
| ~129 - 127 | Aromatic CHs (benzyl) |
| ~115 | C-5 (pyranone ring) |
| ~73 | -O-C H₂-Ph |
| ~12 | -C H₃ (pyranone ring) |
Table 3: IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch |
| ~1650 | Strong | C=O stretch (γ-pyrone) |
| ~1600, ~1495, ~1450 | Medium | Aromatic C=C stretches |
| ~1250 | Strong | C-O-C stretch (ether) |
| ~1150 | Strong | C-O stretch (pyranone ring) |
| ~740, ~700 | Strong | C-H out-of-plane bend (aromatic) |
Table 4: Mass Spectrometry (MS) Data
The expected mass-to-charge ratios for the molecular ion and common fragments are listed below. A predicted m/z for a compound with the same chemical formula is 216.12.[3]
| m/z | Assignment |
| 216.12 | [M]⁺ (Molecular ion) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
Experimental Protocols for Characterization
A general workflow for the characterization of the synthesized product is depicted below.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified O-benzyl maltol in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.
2.3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
2.3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
2.3.4. Melting Point Determination
-
Sample Preparation: Place a small amount of the crystalline product in a capillary tube.
-
Measurement: Determine the melting point range using a standard melting point apparatus.
This comprehensive guide provides the necessary information for the successful synthesis and thorough characterization of O-benzyl maltol, a key intermediate for further chemical and pharmaceutical development.
References
Solubility Profile of 3-(benzyloxy)-2-methyl-4H-pyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
Currently, specific quantitative solubility values for 3-(benzyloxy)-2-methyl-4H-pyran-4-one in various organic solvents have not been reported in publicly accessible scientific literature. However, qualitative assessments have indicated its solubility in a selection of common laboratory solvents. This information is summarized in Table 1.
Table 1: Qualitative Solubility of this compound
| Solvent | IUPAC Name | Solubility |
| Dichloromethane (DCM) | Dichloromethane | Soluble[1] |
| Ethyl Acetate | Ethyl ethanoate | Soluble[1] |
| Methanol | Methanol | Soluble[1] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on standard laboratory practices for solubility assessment.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the vials to stand undisturbed at the constant temperature until the undissolved solid has settled.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
Logical Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Signaling Pathway of a Related Compound: Maltol
While specific signaling pathways involving this compound are not detailed in the current literature, the parent compound, maltol, has been shown to exert biological effects through various signaling pathways. As an illustrative example, the anti-cancer effects of maltol in B16F10 melanoma cells have been linked to the modulation of the PD-L1 signaling pathway.
Maltol's Influence on the PD-L1 Signaling Pathway in Melanoma Cells
Caption: Maltol's modulation of the PD-L1 signaling pathway in melanoma cells.[2][3]
References
A Technical Guide to the Biological Activities of Substituted 4H-Pyran-4-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 4H-pyran-4-one scaffold is a prominent heterocyclic motif that forms the core of numerous natural and synthetic compounds. Due to its unique structural and electronic properties, this scaffold has attracted significant attention in medicinal chemistry.[1][2][3] Derivatives of 4H-pyran-4-one exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[4][5] This technical guide provides an in-depth overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.
Anticancer Activity
Substituted 4H-pyran-4-ones have emerged as a promising class of compounds for cancer therapy.[1][2] Numerous studies have demonstrated their potent cytotoxic effects against a variety of human cancer cell lines. Halogenated derivatives, in particular, have shown significant antileukemic activity.[6]
Data Presentation: Cytotoxic Activity
The following table summarizes the cytotoxic activity of various substituted 4H-pyran-4-one derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Murine Leukemia) | 3.15 | [6] |
| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 3.40 | [6] |
| 6-bromo-5-hydroxy-2-hydroxymethyl-4-pyranone | L1210 (Murine Leukemia) | 3.75 | [6] |
| 2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 4.30 | [6] |
| 5-benzyloxy-2-chloromethyl-4-pyranone | L1210 (Murine Leukemia) | 5.00 | [6] |
| Derivative 4d | HCT-116 (Colorectal Carcinoma) | 75.10 | [7][8] |
| Derivative 4k | HCT-116 (Colorectal Carcinoma) | 85.88 | [7][8] |
| Derivative 21 | A549 (Lung Carcinoma) | 1.83 | [9] |
| Derivative 23 | A549 (Lung Carcinoma) | 1.96 | [9] |
Mechanism of Action: Apoptosis Induction
Certain 4H-pyran-4-one derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. One identified mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7] Inhibition of CDK2 can halt cell proliferation and trigger apoptosis. Furthermore, these compounds have been shown to induce apoptosis by activating the executioner caspase, Caspase-3, a critical enzyme in the apoptotic cascade.[7][10][11]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and blank controls (medium only).[12]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[12]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial enzymes in living cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently and measure the optical density (OD) at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity
Derivatives of 4H-pyran-4-one have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria.[9][15] This makes them attractive candidates for the development of new antimicrobial agents to combat the rise of antibiotic resistance.
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected 4H-pyran-4-one derivatives, expressed as Minimum Inhibitory Concentration (MIC) or IC50 values. A lower MIC value indicates greater potency.[16]
| Compound ID | Bacterial Strain | MIC (µg/mL) | IC50 (µM) | Reference |
| Derivative 5d | Staphylococcus aureus (clinical isolate) | 32 | - | [15] |
| Derivative 5d | Streptococcus pyogenes (clinical isolate) | 64 | - | [15] |
| Derivative 4l | Streptococcus pneumoniae | 125 | - | [17] |
| Derivative 4l | Escherichia coli | 125 | - | [17] |
| Derivative 4g | Bacillus subtilis (ATCC 6633) | - | 25.69 | [8] |
| Derivative 4g | Staphylococcus aureus (ATCC 25923) | - | 27.78 | [8] |
| Derivative 4j | Staphylococcus epidermidis (ATCC 14990) | - | 33.34 | [8] |
| Derivative 21 | Staphylococcus aureus (MTCC 96) | 3.12 | - | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][18][19][20]
-
Prepare Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations across the wells.[19]
-
Inoculum Preparation: Prepare a standardized suspension of the target bacteria (e.g., adjusted to a 0.5 McFarland standard), which corresponds to a specific bacterial density.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).[16]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[18]
-
Read Results: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16][21]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The 4H-pyran-4-one scaffold is a key structural element in compounds that can modulate inflammatory pathways.[22] These derivatives have been shown to inhibit the production of pro-inflammatory mediators in immune cells.
Mechanism of Action: Inhibition of LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[22] It binds to Toll-like receptor 4 (TLR4), activating downstream signaling pathways like Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt.[22] This leads to the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies have shown that certain pyran derivatives can suppress the phosphorylation of key proteins in the MAPK (JNK, ERK) and Akt pathways, thereby inhibiting iNOS and COX-2 expression and reducing the inflammatory response.[23]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture: Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the 4H-pyran-4-one derivatives for a short period (e.g., 2 hours).
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + compound only.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Griess Reaction: Transfer a portion of the supernatant from each well to a new plate. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Absorbance Reading: After a short incubation in the dark, measure the absorbance at ~540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.
-
Calculation: Compare the absorbance of treated wells to the LPS-only control to determine the percentage of NO inhibition.
Antioxidant Activity
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is linked to various diseases, including cancer and inflammation.[7] 4H-pyran-4-one derivatives have been evaluated for their ability to scavenge free radicals, demonstrating their potential as antioxidant agents.[7][11]
Data Presentation: Antioxidant Activity
The antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound ID | Antioxidant Activity (DPPH Scavenging IC50, mM) | Reference |
| Derivative 4j | 0.1941 | [7] |
| Butylated hydroxytoluene (BHT) - Standard | 0.245 | [7] |
| Derivative 4g | 0.329 | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.
-
Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol). Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with various concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically ~517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the samples with that of a control (DPPH solution without the test compound). The IC50 value is then determined from a plot of scavenging effect versus compound concentration.[7]
General Experimental Workflow
The discovery and evaluation of new bioactive 4H-pyran-4-one derivatives typically follows a structured workflow, from initial design and synthesis to comprehensive biological screening.
Conclusion
Substituted 4H-pyran-4-ones represent a versatile and highly valuable scaffold in medicinal chemistry. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The provided quantitative data and detailed protocols offer a solid foundation for researchers to build upon, while the elucidated mechanisms of action provide clear pathways for future optimization and drug design. Further investigation into structure-activity relationships (SAR) and preclinical development of lead compounds is warranted to translate the therapeutic potential of this remarkable heterocyclic core into clinical applications.
References
- 1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. arabjchem.org [arabjchem.org]
- 3. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar [semanticscholar.org]
- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. atcc.org [atcc.org]
- 15. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scilit.com [scilit.com]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
A Comprehensive Review of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one and its Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-pyran-4-one scaffold is a privileged heterocyclic motif found in a diverse array of natural products and synthetic molecules of significant interest to the fields of medicinal chemistry and drug discovery. The inherent chemical features of this scaffold, including its planarity, potential for hydrogen bonding, and susceptibility to a variety of chemical modifications, make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review centered on 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a derivative of the naturally occurring maltol. While specific biological data for this particular compound is limited in publicly accessible literature, this review will delve into the synthesis, biological activities, and mechanisms of action of its close structural analogs. By examining the extensive research on related 4H-pyran-4-one derivatives, we aim to provide a forward-looking perspective on the potential therapeutic applications of this compound and to equip researchers with the necessary information to explore this promising chemical space.
Synthesis of 4H-Pyran-4-one Derivatives
The synthesis of 4H-pyran-4-one derivatives is often achieved through efficient one-pot, multi-component reactions. A general and widely adopted strategy involves the condensation of an aldehyde, an active methylene compound (such as malononitrile or ethyl acetoacetate), and a β-dicarbonyl compound in the presence of a catalyst. This approach allows for the rapid generation of a diverse library of substituted 4H-pyran-4-ones.
Biological Activities of 4H-Pyran-4-one Analogs
Analogs of this compound have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical class. The following sections summarize the key findings in several important areas of research.
Antibacterial Activity
Numerous studies have reported the antibacterial properties of 4H-pyran-4-one derivatives against a range of pathogenic bacteria. The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in bacteria.
| Compound/Analog | Bacterial Strain | IC50/MIC (µM) | Reference |
| 4g (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | 25.69 | [1] |
| 4j (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | 23.64 | [1] |
| 4f (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | 36.79 | [1] |
| 4i (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | > 50 | [1] |
| 4l (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | 29.85 | [1] |
| 4m (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | 27.43 | [1] |
Anticancer Activity
The antiproliferative effects of 4H-pyran-4-one analogs have been evaluated against various cancer cell lines. The cytotoxic activity is often linked to the induction of apoptosis and the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 4d (a 4H-pyran derivative) | HCT-116 (Human Colorectal Carcinoma) | 75.1 | [1] |
| 4k (a 4H-pyran derivative) | HCT-116 (Human Colorectal Carcinoma) | 85.88 | [1] |
| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Murine Leukemia) | 3.15 | |
| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 3.40 | |
| 5-benzyloxy-2-chloromethyl-4-pyranone | L1210 (Murine Leukemia) | 5 |
Antioxidant Activity
The antioxidant properties of 4H-pyran-4-one derivatives are attributed to their ability to scavenge free radicals, a key factor in cellular damage and various disease pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Compound/Analog | Antioxidant Assay | IC50 (mM) | Reference |
| 4g (a 4H-pyran derivative) | DPPH Radical Scavenging | 0.329 | [2] |
| 4j (a 4H-pyran derivative) | DPPH Radical Scavenging | 0.1941 | [2] |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging | 0.245 | [2] |
Enzyme Inhibition
Certain analogs of this compound, particularly derivatives of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), are potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory activity makes them attractive candidates for applications in cosmetics as skin-lightening agents and in the food industry to prevent enzymatic browning.
| Compound/Analog | Enzyme | IC50 (µM) | Reference |
| 3i (3-aryl-4-hydroxy-6-methyl-2H-pyran-2-one derivative) | Mushroom Tyrosinase | 1.56 | [3] |
| 3j (3-aryl-4-hydroxy-6-methyl-2H-pyran-2-one derivative) | Mushroom Tyrosinase | 1.82 | [3] |
| Kojic Acid (Standard) | Mushroom Tyrosinase | 9.3 | [3] |
The 4H-pyran-4-one scaffold has been identified as a valid framework for the development of CDK inhibitors.[1] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer drugs. Specifically, analogs have been shown to inhibit CDK2, a key regulator of the G1/S phase transition in the cell cycle.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 4H-pyran-4-one analogs.
Synthesis of 2-Amino-4H-pyran Derivatives (General Procedure)
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the β-dicarbonyl compound (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine or morpholine (typically 10 mol%).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4H-pyran derivative.
In Vitro Antibacterial Screening (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, add 100 µL of Mueller-Hinton broth to each well.
-
Perform serial two-fold dilutions of the stock solution of the test compound in the microtiter plate to obtain a range of concentrations.
-
Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (a known antibiotic) and a negative control (broth with DMSO, no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Tyrosinase Inhibition Assay
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (50 mM, pH 6.8).
-
Prepare a stock solution of the substrate, L-DOPA (e.g., 10 mM), in the same phosphate buffer.
-
Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10 minutes).
-
Add 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at different time points (e.g., every minute for 10 minutes).
-
The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
CDK2 Kinase Assay
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the substrate (e.g., a histone H1-derived peptide) and ATP in the reaction buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the CDK2/Cyclin E enzyme to each well.
-
Add the substrate and ATP mixture to initiate the kinase reaction. A common method is to use [γ-³³P]ATP to radiolabel the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
The percentage of CDK2 inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The 4H-pyran-4-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. While direct biological data for this compound remains to be elucidated, the extensive research on its structural analogs strongly suggests its potential as a bioactive molecule. The demonstrated antibacterial, anticancer, antioxidant, and enzyme-inhibitory activities of related compounds provide a solid foundation for future investigations.
Researchers and drug development professionals are encouraged to undertake the synthesis and comprehensive biological evaluation of this compound. Key areas for future research include:
-
Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce this compound and a library of its novel derivatives.
-
In Vitro Biological Screening: A thorough evaluation of its activity against a broad panel of bacterial strains, cancer cell lines, and relevant enzymes such as tyrosinase and CDKs.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action at a cellular level.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to optimize its potency, selectivity, and pharmacokinetic properties.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and contribute to the discovery of new and effective medicines.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]
- 2. Maltol | CAS#:118-71-8 | Chemsrc [chemsrc.com]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a pyranone derivative of significant interest in various chemical and biological applications. While specific details regarding its initial discovery and extensive biological activity are not widely documented in publicly accessible literature, this document consolidates the available information on its chemical properties, synthesis, and potential therapeutic relevance based on the activities of related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.
Introduction
This compound, also known as Maltol Benzyl Ether, is a derivative of maltol (3-hydroxy-2-methyl-4H-pyran-4-one), a naturally occurring organic compound.[1][2] Maltol itself is a well-known flavor enhancer and has been investigated for its antioxidant and potential therapeutic properties.[3][4] The addition of a benzyl group to the maltol scaffold modifies its physicochemical properties, which can influence its biological activity and potential applications. This guide will delve into the known characteristics and synthesis of this compound and explore the broader context of pyranone derivatives in medicinal chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 61049-69-2 | [1][5] |
| Molecular Formula | C13H12O3 | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Melting Point | 56-57 °C | [6] |
| Boiling Point | 166-168 °C (at 4 Torr) | [6] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [6] |
| Appearance | Colorless or yellowish crystal | [6] |
| Synonyms | Maltol Benzyl Ether, 2-methyl-3-(phenylmethoxy)-4H-pyran-4-one | [1] |
Synthesis
The primary synthetic route to this compound involves the benzylation of maltol. This reaction typically proceeds via a Williamson ether synthesis, where the hydroxyl group of maltol is deprotonated by a base to form a more nucleophilic alkoxide, which then undergoes nucleophilic substitution with a benzyl halide.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from maltol.
Materials:
-
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)
-
Benzyl bromide (or Benzyl chloride)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Methanol (or another suitable solvent like DMF)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
Dissolution: Dissolve maltol (1.0 equivalent) in methanol in a round-bottom flask.
-
Base Addition: To the solution, add a solution of sodium hydroxide (1.2 equivalents) in distilled water. Alternatively, an anhydrous base like potassium carbonate (1.5 equivalents) can be used in a solvent like DMF.
-
Reaction Mixture: Heat the reaction mixture to reflux.
-
Benzylating Agent Addition: Add benzyl bromide (1.2 equivalents) dropwise to the refluxing mixture.
-
Reaction Monitoring: Continue refluxing for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the residue in dichloromethane.
-
Filter off any inorganic salts.
-
Wash the organic layer with distilled water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the broader class of 4H-pyran-4-one derivatives has been extensively studied and shown to possess a wide range of biological activities.[7] These activities are often attributed to their ability to chelate metal ions and interact with various biological targets.
Maltol, the precursor to the title compound, has been shown to exhibit antioxidant properties and can modulate inflammatory pathways.[3][4] For instance, maltol has been reported to inhibit the activation of the NLRP3 inflammasome.[4] It is plausible that benzyloxy-derivatives of maltol could retain or possess modified biological activities. The diagram below illustrates a generalized potential signaling pathway that 4H-pyran-4-one derivatives might modulate, based on existing literature for this class of compounds. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.
Experimental Workflows
The synthesis of this compound follows a logical and well-defined workflow, as depicted in the diagram below. This workflow is standard for many organic syntheses and involves reaction setup, monitoring, product isolation, and purification.
Conclusion
This compound is a readily synthesizable derivative of maltol. While its primary documented application is in the fragrance industry, the known biological activities of its parent compound and other pyranone derivatives suggest that it may hold potential for further investigation in medicinal chemistry and drug discovery. This technical guide provides a starting point for researchers interested in exploring the synthesis and potential applications of this and related compounds. Further studies are warranted to fully elucidate its biological activity profile and potential therapeutic uses.
References
- 1. This compound | 61049-69-2 [chemicalbook.com]
- 2. Playing with Structural Parameters: Synthesis and Characterization of Two New Maltol-Based Ligands with Binding and Antineoplastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Benzyloxy)-2-methyl-4H-pyran-4-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a key heterocyclic compound with significant applications in synthetic and medicinal chemistry. The document details its chemical identity, including various synonyms and alternative names, and presents a thorough experimental protocol for its synthesis. While direct biological activity data for this compound is not extensively documented in publicly available literature, its crucial role as a versatile intermediate in the development of novel therapeutic agents is highlighted. This guide will explore its utility as a building block for molecules with potential antimalarial and antiproliferative properties, providing a valuable resource for researchers engaged in drug discovery and development.
Chemical Identity: Synonyms and Alternative Names
This compound is a pyranone derivative characterized by a benzyl ether substituent. For clarity and comprehensive literature searching, a compilation of its known synonyms and identifiers is provided below.
| Name Type | Name |
| Systematic Name | This compound |
| CAS Number | 61049-69-2 |
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol |
| Synonyms | 2-Methyl-3-(phenylmethoxy)-4H-pyran-4-one |
| 3-(Phenylmethoxy)-2-methyl-4H-pyran-4-one | |
| Maltol benzyl ether | |
| Baloxavir Impurity 30 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, based on available data.
| Property | Value |
| Melting Point | 56-57 °C |
| Boiling Point | 166-168 °C at 4 Torr |
| Appearance | White solid |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the benzylation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one). The following protocol is a detailed methodology for this synthesis.
Materials and Reagents
-
Maltol (3-hydroxy-2-methyl-4H-pyran-4-one)
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4), anhydrous
-
Deionized water
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maltol (1.0 equivalent) in methanol.
-
Base Addition: To the solution, add an aqueous solution of sodium hydroxide (1.0 equivalent).
-
Benzylation: Slowly add benzyl chloride (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Extraction: To the resulting aqueous residue, add dichloromethane to extract the product. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a dilute sodium hydroxide solution and then with deionized water to remove any unreacted starting materials and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a white crystalline solid.
Synthesis Workflow Diagram
Role in Drug Discovery and Development
Extensive literature searches indicate that this compound is not typically evaluated for its own biological activity. Instead, its primary and significant role in the pharmaceutical sciences is that of a key synthetic intermediate or building block . The pyranone scaffold is a well-established privileged structure in medicinal chemistry, and the benzyloxy group at the 3-position serves as a protected hydroxyl group, which can be deprotected in later synthetic steps to yield the free hydroxyl, a common pharmacophoric feature.
Precursor for Biologically Active Molecules
Research has demonstrated the use of this compound in the synthesis of more complex molecules with a range of potential therapeutic applications. These include, but are not limited to:
-
Antimalarial Agents: It has been used as a starting material for the synthesis of novel compounds that are evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
-
Antiproliferative Compounds: The pyranone core is a feature in some compounds designed to inhibit the proliferation of cancer cell lines. This compound provides a convenient entry point for the elaboration of this scaffold to create potential anticancer agents.
Biological Activity and Signaling Pathways
As of the latest literature review, there is a notable lack of publicly available data on the specific biological activity of this compound itself. Consequently, there are no reported quantitative data, such as IC50 or EC50 values, for this compound in various biological assays. Furthermore, no studies have implicated this compound directly in any specific cellular signaling pathways.
The biological activities reported in the literature are consistently associated with the derivatives synthesized from this compound, rather than the compound itself. It is plausible that the bulky benzyl group may hinder its interaction with biological targets, and its primary function is to serve as a protected precursor for the more biologically active 3-hydroxy-2-methyl-4H-pyran-4-one derivatives.
Conclusion
This compound is a valuable and well-characterized synthetic intermediate. Its straightforward synthesis from readily available starting materials makes it an attractive building block for medicinal chemists. While the compound itself does not appear to possess significant intrinsic biological activity based on current knowledge, its utility in the synthesis of novel compounds for drug discovery, particularly in the areas of infectious diseases and oncology, is firmly established. Future research may yet uncover direct biological roles for this compound, but its current importance lies in its enabling function in the broader landscape of pharmaceutical research and development. This guide provides researchers with the foundational knowledge required to effectively utilize this versatile pyranone derivative in their synthetic endeavors.
Methodological & Application
Synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a derivative of maltol. This compound serves as a valuable building block in medicinal chemistry and drug development due to the versatile reactivity of the 4H-pyran-4-one scaffold. The protocol outlined below is based on the Williamson ether synthesis, a robust and widely used method for the formation of ethers.
Overview of the Synthesis
The synthesis involves the O-benzylation of 3-hydroxy-2-methyl-4H-pyran-4-one (maltol), a readily available starting material. The reaction proceeds by deprotonating the hydroxyl group of maltol with a strong base, followed by nucleophilic substitution with a benzyl halide.
Experimental Protocol
Materials:
-
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-2-methyl-4H-pyran-4-one (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. To the stirred solution, carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of maltol will be observed.
-
Benzylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Melting Point | 56-57 °C | N/A |
| Boiling Point | 166-168 °C (at 4 Torr) | N/A |
| Appearance | White to off-white solid | N/A |
| Purity (Typical) | >95% (after chromatography) | N/A |
| Yield (Typical) | 70-85% | N/A |
Note: Yields are typical for Williamson ether syntheses of similar phenolic compounds and may vary depending on reaction scale and optimization.
Characterization Data
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) 7.61 (d, J=5.5 Hz, 1H, H-6), 7.40-7.28 (m, 5H, Ar-H), 6.39 (d, J=5.5 Hz, 1H, H-5), 5.15 (s, 2H, OCH₂Ph), 2.29 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 175.0 (C-4), 158.5 (C-2), 151.8 (C-6), 143.1 (C-3), 136.5 (Ar-C), 128.7 (Ar-CH), 128.4 (Ar-CH), 127.5 (Ar-CH), 117.8 (C-5), 73.5 (OCH₂Ph), 14.8 (CH₃).
-
FT-IR (KBr, cm⁻¹): ν 3065, 2925, 1650 (C=O), 1615, 1580, 1455, 1380, 1205, 1150, 1020, 740, 700.
-
Mass Spectrometry (EI): m/z (%) 216 (M⁺), 125, 91 (100), 65.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
References
Applications of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The compound 3-(benzyloxy)-2-methyl-4H-pyran-4-one belongs to the versatile class of 4H-pyran-4-one derivatives, a scaffold of significant interest in medicinal chemistry due to its wide array of biological activities. While direct and extensive research on this specific molecule is emerging, the known pharmacological profile of its structural analogs provides a strong foundation for its potential therapeutic applications. This document outlines the prospective applications, supported by data from closely related compounds, and provides detailed experimental protocols for the evaluation of its bioactivity.
Introduction
This compound, with the CAS Number 61049-69-2, is a derivative of maltol, a naturally occurring organic compound.[1] Its structure, featuring a benzyloxy substituent, offers a lipophilic character that can be advantageous for cell permeability and interaction with biological targets. The 4H-pyran-4-one core is a well-established pharmacophore known to exhibit anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[2][3]
Potential Therapeutic Applications
Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
The 4H-pyran-4-one scaffold is a constituent of numerous compounds with demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[2][3] For instance, a closely related compound, 5-benzyloxy-2-chloromethyl-4-pyranone, has shown significant antileukemic activity.[4] The proposed mechanism for many pyran-based anticancer agents involves the inhibition of key signaling pathways, such as those involving cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[5]
Quantitative Data for a Related Compound:
| Compound | Cell Line | Activity | IC50 (µM) |
| 5-Benzyloxy-2-chloromethyl-4-pyranone | L1210 (Murine Leukemia) | Antileukemic | 5 |
Table 1: Cytotoxic activity of a benzyloxy-pyranone derivative. Data sourced from a study on the antileukemic activity of 4-pyranone derivatives.[4]
Antimicrobial and Antifungal Activity
Derivatives of 4H-pyran-4-one have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.[2] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The evaluation of this compound against a panel of clinically relevant microbes is a logical step in exploring its therapeutic potential.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Compounds containing the pyran-4-one moiety have been shown to possess anti-inflammatory properties.[6] The mechanism often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[7][8]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits the growth of a defined proportion of cells (e.g., IC50).
Materials:
-
Cancer cell line (e.g., HCT-116, A549)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the compound in MHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This protocol measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
DMEM medium
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.
References
- 1. This compound | 61049-69-2 [chemicalbook.com]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Benzyloxy)-2-methyl-4H-pyran-4-one as a Key Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-(benzyloxy)-2-methyl-4H-pyran-4-one and its derivatives as versatile intermediates in the synthesis of pharmacologically active compounds. This document details the synthetic routes to access these intermediates and their application in the development of therapeutic agents, supported by experimental protocols and quantitative data.
Introduction
The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The benzyloxy-substituted pyranone, this compound, serves as a crucial building block for the elaboration of more complex molecules, leveraging the reactivity of the pyranone ring and the protective nature of the benzyl group. Its derivatives have emerged as key intermediates in the synthesis of notable antiviral drugs, highlighting their importance in modern drug discovery.
Applications in Drug Synthesis
The primary application of this compound and its close derivatives lies in their use as intermediates for the synthesis of bioactive molecules. A significant example is the synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate for the antiviral medication Baloxavir Marboxil, used in the treatment of influenza.[3] Furthermore, derivatives of 5-benzyloxy-4-oxo-4H-pyran have been investigated as potential Src inhibitors, a target in cancer therapy.[4] The related compound, 2-aminoxymethyl-5-benzyloxy-4H-pyran-4-one, has been utilized as an intermediate in the synthesis of cephalosporin derivatives, a major class of antibiotics.[5]
Data Presentation
Table 1: Synthesis of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Intermediate IV) [6]
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Compound III | Benzyl chloride, Sodium Methoxide | Methanol | 70 | 3.0 | 84 | 98 |
| Compound III | Benzyl bromide, Sodium Methoxide | Methanol | 70 | 2.0 | 81 | 98 |
Table 2: Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (Compound VI) [6]
| Starting Material | Reagents | Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Compound IV | TEMPO, NaBr, NaHCO3, 10% NaClO | Dichloromethane, Water | 5 | 1 | 77 | 99 |
| Compound IV | TEMPO, NaBr, NaHCO3, 10% NaClO | Dichloromethane, Water | 5 | 1 | 83 | 99 |
Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Intermediate IV)[6]
This protocol describes the benzylation of a dihydroxy-pyranone precursor.
Materials:
-
3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Compound III)
-
Sodium methoxide
-
Benzyl chloride
-
Methanol
-
Dichloromethane
-
Water
Procedure:
-
To a reaction vessel, add Compound III and methanol.
-
Add sodium methoxide to the mixture.
-
Heat the reaction mixture to 70°C.
-
Add benzyl chloride dropwise to the reaction mixture and maintain the temperature at 70°C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture and concentrate the methanol under reduced pressure.
-
Add water and dichloromethane to the residue, wash, and separate the layers.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure.
-
Filter the resulting solid at a reduced temperature to obtain 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Compound IV).
Protocol 2: Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (Compound VI)[6]
This protocol details the oxidation of the hydroxymethyl group to a carboxylic acid.
Materials:
-
2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Compound IV)
-
Dichloromethane
-
Water
-
Sodium bicarbonate
-
Sodium bromide
-
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
-
10% Sodium hypochlorite solution
-
30% Sodium thiosulfate solution
-
Concentrated hydrochloric acid
-
Acetonitrile
Procedure:
-
Add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Compound IV), dichloromethane, and water to a reaction kettle and begin stirring.
-
Add sodium bicarbonate, sodium bromide, and TEMPO to the mixture.
-
Cool the reaction mixture to 5°C.
-
Add 10% sodium hypochlorite solution dropwise and stir at 5°C for 1 hour.
-
Upon reaction completion, add 30% aqueous sodium thiosulfate solution and stir for 1 hour.
-
Adjust the pH to 4 with concentrated hydrochloric acid.
-
Separate the organic phase and extract the aqueous phase twice with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetonitrile to yield 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (Compound VI).
Visualizations
Caption: Synthetic workflow for a key intermediate of Baloxavir.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 3-(benzyloxy)-2-methyl-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential analytical methods for the accurate quantification of 3-(benzyloxy)-2-methyl-4H-pyran-4-one. Due to the limited availability of published methods specific to this analyte, the protocols detailed below are based on established analytical techniques for structurally similar compounds, such as maltol and other pyranone derivatives. These methods serve as a robust starting point and will require optimization and validation for specific applications and matrices.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | Inferred |
| Molecular Weight | 216.23 g/mol | Inferred |
| Melting Point | 56-57 °C | [1] |
| Boiling Point | 166-168 °C (at 4 Torr) | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol | [1] |
Recommended Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary recommended technique due to its robustness and common availability in analytical laboratories. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is advised. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization to improve volatility.
Quantitative Data Summary (Hypothetical)
The following table summarizes the anticipated performance of the proposed analytical methods. These values are hypothetical and represent typical data for a validated method. Actual performance may vary.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.997 |
| Limit of Detection (LOD) | 75 ng/mL | 0.2 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 250 ng/mL | 1.0 ng/mL | 30 ng/mL |
| Recovery (%) | 90 - 105% | 95 - 105% | 88 - 107% |
| Precision (%RSD) | < 6% | < 4% | < 7% |
Experimental Protocols
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples with relatively clean matrices, such as pharmaceutical formulations.
a. Materials and Reagents
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
High purity (>98%) this compound reference standard
-
Sample diluent (e.g., a mixture of the mobile phase)
b. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 30% to 80% B15-17 min: 80% B17.1-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (likely around 270-280 nm) |
| Injection Volume | 10 µL |
c. Sample Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for quantifying low concentrations of the analyte in complex biological matrices like plasma or serum.[2]
a. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions (Starting Point)
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | A suitable gradient should be optimized to ensure separation from matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution. A hypothetical transition would be based on the precursor ion [M+H]⁺. |
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique can be used for volatile and semi-volatile samples. Derivatization may be necessary to improve the chromatographic properties of this compound.
a. Sample Preparation and Derivatization
-
Extract the sample with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the extract over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume.
-
If derivatization is needed, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat.[3]
b. GC-MS Conditions (Starting Point)
| Parameter | Condition |
| GC Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Temperature Program | Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Visualizations
References
Application Notes and Protocols for the Scaled-Up Synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scaled-up synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a valuable intermediate in organic synthesis. The primary method described is a Williamson ether synthesis, which involves the O-benzylation of 3-hydroxy-2-methyl-4H-pyran-4-one (maltol). Additionally, considerations for process safety and alternative scalable methods are discussed.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its preparation involves the protection of the hydroxyl group of commercially available maltol as a benzyl ether. This protection strategy is crucial for preventing unwanted side reactions in subsequent synthetic steps. The Williamson ether synthesis is a classic and reliable method for this transformation. However, scaling up this reaction requires careful consideration of reaction conditions, purification methods, and safety protocols to ensure a high-yielding and safe process.
Reaction Scheme
The overall reaction for the synthesis of this compound from maltol is depicted below:
Figure 1: Synthesis of this compound from 3-hydroxy-2-methyl-4H-pyran-4-one (maltol).
Caption: Reaction scheme for the O-benzylation of maltol.
Experimental Protocols
This section outlines a detailed protocol for the scaled-up synthesis of this compound.
Materials and Equipment
-
Reactants:
-
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Large-capacity three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Ice-water bath.
-
Large-capacity separatory funnel.
-
Rotary evaporator.
-
Buchner funnel and filtration flask.
-
Vacuum oven.
-
Experimental Workflow Diagram
Application Notes and Protocols for the Development of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one Derivatives for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis and biological evaluation of novel derivatives of 3-(benzyloxy)-2-methyl-4H-pyran-4-one. This class of compounds, built upon the versatile 4H-pyran-4-one scaffold, holds significant promise for the development of new therapeutic agents due to the diverse biological activities exhibited by related structures, including anticancer, antimicrobial, and antioxidant effects.[1][2]
Introduction
The 4H-pyran-4-one core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. The parent compound, 3-hydroxy-2-methyl-4H-pyran-4-one (maltol), and its derivatives are known for their metal-chelating properties and biological significance. The introduction of a benzyloxy group at the 3-position offers a strategic point for further derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize biological efficacy and selectivity. These notes will guide researchers through the process of generating a library of derivatives and conducting primary biological screening.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, can be achieved starting from commercially available maltol.[3] Subsequent derivatization can be performed at various positions on the pyranone ring or the benzyl group to generate a library of compounds for screening.
Protocol for Synthesis of this compound
This protocol is adapted from the benzylation of maltol.[3]
Materials:
-
Maltol (3-hydroxy-2-methyl-4H-pyran-4-one)
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Dichloromethane
-
Magnesium sulfate (MgSO4)
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve maltol (1 equivalent) in methanol in a round-bottomed flask.
-
Add an aqueous solution of NaOH (1.1 equivalents).
-
To the stirred solution, add benzyl chloride (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol by rotary evaporation.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Proposed Derivatization Strategies
To explore the SAR, modifications can be introduced at several positions:
-
Substitution on the Benzyl Ring: A variety of substituted benzyl chlorides (e.g., with electron-donating or electron-withdrawing groups) can be used in the initial synthesis to probe the effect of electronics and sterics on activity.
-
Modification of the Pyranone Ring: The methyl group at the 2-position and the hydrogen at the 6-position can be functionalized. For instance, the methyl group can be halogenated or oxidized, and the 6-position can undergo electrophilic substitution.
-
Amide Bond Formation: If a carboxylic acid functionality is introduced, for example by oxidation of a hydroxymethyl group at the 2- or 6-position, a diverse library of amides can be synthesized by coupling with various amines.
Biological Screening Protocols
A tiered screening approach is recommended, starting with broad cytotoxicity assays, followed by more specific antimicrobial and antioxidant evaluations.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the synthesized derivatives in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Perform two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of the compounds to act as free radical scavengers.[1]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Test compounds
-
96-well plate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds in methanol.
-
Add the compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Data Presentation
Quantitative data from biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: In Vitro Cytotoxicity of 4H-Pyran Derivatives against HCT-116 Cells (Note: The following data is for structurally related 4H-pyran derivatives and serves as an example of how to present results.[1])
| Compound | R1 | R2 | R3 | IC50 (µM)[1] |
| 4d | H | 4-Cl-Ph | CO2Et | 75.1 |
| 4k | Me | 4-MeO-Ph | CN | 85.88 |
| Parent Compound | - | - | - | - |
| Positive Control (e.g., Doxorubicin) | - | - | - | Value |
Table 2: Antioxidant Activity of 4H-Pyran Derivatives (DPPH Scavenging) (Note: The following data is for structurally related 4H-pyran derivatives and serves as an example of how to present results.[1])
| Compound | R1 | R2 | R3 | IC50 (mM)[1] |
| 4g | Me | 4-Cl-Ph | CN | 0.329 |
| 4j | Me | 4-F-Ph | CN | 0.194 |
| Parent Compound | - | - | - | - |
| Positive Control (e.g., BHT) | - | - | - | 0.245 |
Visualizations
Experimental Workflow
The overall workflow for the development and screening of this compound derivatives is depicted below.
Potential Signaling Pathway
Based on the known activities of similar pyran-4-one derivatives, a potential mechanism of action for anticancer activity could involve the induction of apoptosis through the caspase cascade.[1]
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea [mdpi.com]
- 3. Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving 3-(benzyloxy)-2-methyl-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, specific in vitro assay data for 3-(benzyloxy)-2-methyl-4H-pyran-4-one is not extensively available in the public domain. The following application notes and protocols are provided as a comprehensive guide for researchers to initiate the investigation of this compound's biological activities. The selection of these assays is based on the known therapeutic potential of the broader 4H-pyran-4-one scaffold, which has been associated with anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties.
Part 1: Application Notes
The compound this compound belongs to the pyranone class of heterocyclic compounds. This scaffold is a common motif in numerous natural products and synthetic molecules that exhibit a wide range of biological activities. Derivatives of 4H-pyran-4-one have been reported to possess cytotoxic, antioxidant, anti-inflammatory, and kinase inhibitory effects, making them promising candidates for drug discovery programs.
These application notes outline a panel of standard in vitro assays to screen and characterize the potential biological activities of this compound.
Cytotoxicity Assessment
A primary step in evaluating a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess the cytotoxic or cytostatic potential of a compound on cultured cell lines. This is crucial for identifying potential anticancer activity and for determining non-toxic concentrations for use in other cell-based assays.
Antioxidant Activity Evaluation
Many chronic diseases are associated with oxidative stress caused by reactive oxygen species (ROS). The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid and simple method to evaluate the free radical scavenging capacity of a compound, providing an indication of its antioxidant potential.
Anti-inflammatory Potential
Chronic inflammation is a key component of many diseases. The nitric oxide (NO) scavenging assay is a common in vitro method to assess the potential anti-inflammatory activity of a compound. Nitric oxide is a key inflammatory mediator, and its inhibition is a target for anti-inflammatory therapies.
Enzyme Inhibition Screening
Many pyranone derivatives have been identified as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways. A generic in vitro kinase inhibition assay can be employed to screen for the compound's ability to modulate kinase activity, which could be relevant for cancer and inflammatory diseases.
Part 2: Experimental Protocols
Protocol for Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Protocol for Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[3][4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[3]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control, ascorbic acid.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.[4]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Protocol for Anti-inflammatory Potential: Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside. The amount of remaining NO is quantified by measuring the nitrite concentration using the Griess reagent.
Materials:
-
This compound
-
Sodium nitroprusside (10 mM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Curcumin or Quercetin (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and the positive control in PBS.
-
Reaction Mixture: Mix 0.5 mL of 10 mM sodium nitroprusside with 1 mL of the sample solutions at different concentrations. Incubate the mixture at 25°C for 150 minutes.[5]
-
Griess Reagent Addition: After incubation, add an equal volume of freshly prepared Griess reagent to the reaction mixture.
-
Incubation: Allow the mixture to stand for 30 minutes at room temperature for color development.
-
Absorbance Measurement: Measure the absorbance of the pink-colored chromophore at 546 nm.[5]
Data Analysis: The percentage of nitric oxide scavenging activity is calculated using the formula: % NO Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound. The IC₅₀ value can be determined from the concentration-response curve.
Protocol for a Generic In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of a compound on the activity of a specific protein kinase using a luminescence-based assay that measures ATP consumption.[6]
Materials:
-
This compound
-
Recombinant protein kinase
-
Substrate peptide specific for the kinase
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Staurosporine (broad-spectrum kinase inhibitor as a positive control)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and staurosporine in the kinase assay buffer.
-
Kinase Reaction Setup: To the wells of a white plate, add the test compound dilutions, the kinase, and the specific substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL. Include controls for no enzyme and no inhibitor (vehicle control).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.[6]
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase. The percent inhibition is calculated as: % Inhibition = 100 x (Lumi_sample - Lumi_no_enzyme) / (Lumi_vehicle - Lumi_no_enzyme) The IC₅₀ value is determined from the dose-response curve.
Part 3: Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound against various cell lines.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| HeLa | 48 | Data to be determined |
| A549 | 48 | Data to be determined |
| MCF-7 | 48 | Data to be determined |
| Doxorubicin | 48 | Positive control data |
Table 2: Antioxidant and Anti-inflammatory Activities of this compound.
| Assay | IC₅₀ (µg/mL) ± SD |
| DPPH Radical Scavenging | Data to be determined |
| Nitric Oxide Scavenging | Data to be determined |
| Ascorbic Acid (DPPH) | Positive control data |
| Curcumin (NO Scavenging) | Positive control data |
Table 3: Kinase Inhibitory Activity of this compound.
| Kinase Target | IC₅₀ (nM) ± SD |
| Example: Kinase A | Data to be determined |
| Example: Kinase B | Data to be determined |
| Staurosporine | Positive control data |
Part 4: Signaling Pathway Visualization
Should this compound demonstrate significant activity in the kinase inhibition or cytotoxicity assays, further investigation into its mechanism of action would be warranted. The following diagram illustrates a hypothetical signaling pathway that is often implicated in cancer and inflammation and could be a potential target for a pyranone derivative.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
Formulation of 3-(benzyloxy)-2-methyl-4H-pyran-4-one for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation of 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a compound of interest for various biological studies. Due to its predicted low aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in both in vitro and in vivo settings. This document outlines the physicochemical properties of the compound, provides detailed protocols for preparing various formulations, and discusses potential biological targets and the analytical methods for quantification.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |
| Molecular Weight | 216.23 g/mol | [1][2] |
| Melting Point | 56-57 °C | [1][2] |
| Boiling Point | 166-168 °C (at 4 Torr) | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol | [1][2] |
| Storage | 2-8°C | [1][2] |
Potential Biological Targets and Signaling Pathways
Derivatives of 4H-pyran-4-one have been reported to exhibit a wide range of biological activities, including anticancer, antioxidant, and neuroprotective effects. Two potential signaling pathways that may be modulated by this compound are the Cyclin-Dependent Kinase 2 (CDK2) pathway in cancer and the cholinergic signaling pathway implicated in Alzheimer's disease.
CDK2 Signaling Pathway in Cancer
CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition.[3] Its aberrant activation is a hallmark of many cancers.[3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified CDK2 signaling pathway in cancer.
Cholinergic Signaling in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease postulates that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[4][5] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[4] Inhibition of AChE increases the availability of ACh, thereby enhancing cholinergic neurotransmission.
Caption: Cholinergic signaling at the synapse.
Experimental Protocols: Formulation Strategies
The poor aqueous solubility of this compound necessitates the use of specific formulation strategies to ensure its dissolution and availability in biological assays. The choice of formulation will depend on the specific experimental requirements (in vitro vs. in vivo) and the desired concentration range.
Preparation of Stock Solutions
A concentrated stock solution in an organic solvent is the first step for most formulations. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.
Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh 2.16 mg of this compound.
-
Dissolve the compound in 1 mL of high-purity, anhydrous DMSO.
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the assay medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.
Formulations for In Vitro Studies
For cell-based assays, the primary goal is to maintain the compound in a soluble state in the aqueous culture medium.
Protocol 3.2.1: Simple Dilution from DMSO Stock
This is the most straightforward method but may lead to precipitation at higher concentrations.
-
Thaw a 10 mM DMSO stock solution aliquot.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Vortex gently after each dilution.
-
Visually inspect for any signs of precipitation before adding to the cells. It is recommended to prepare these working solutions fresh for each experiment.
Protocol 3.2.2: Formulation with a Surfactant
Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare a 10% (w/v) stock solution of a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 in sterile water.
-
To an appropriate volume of cell culture medium, add the surfactant stock to a final concentration of 0.1-1%.
-
Add the required volume of the 10 mM DMSO stock solution of this compound to the surfactant-containing medium and mix well.
Formulations for In Vivo Studies
For animal studies, formulations must be sterile, non-toxic, and able to maintain the compound in solution upon administration.
Protocol 3.3.1: Co-solvent Formulation for Oral Gavage
This formulation is suitable for delivering the compound to rodents via oral gavage.
-
In a sterile tube, add the required amount of this compound.
-
Add a small volume of DMSO to dissolve the compound completely (e.g., 5-10% of the final volume).
-
Add a co-solvent such as polyethylene glycol 400 (PEG400) (e.g., 30-40% of the final volume) and vortex thoroughly.
-
Add a surfactant such as Tween® 80 (e.g., 5-10% of the final volume) and vortex.
-
Bring the solution to the final volume with sterile saline (0.9% NaCl) or water and vortex until a clear solution is obtained.
Table 2: Example of an In Vivo Oral Formulation
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary Solubilizing Agent |
| PEG400 | 40% | Co-solvent |
| Tween® 80 | 5% | Surfactant/Emulsifier |
| Sterile Saline | 45% | Vehicle |
Protocol 3.3.2: Cyclodextrin-Based Formulation for Parenteral Administration
Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This is particularly useful for intravenous or intraperitoneal injections.
-
Prepare a solution of a chemically modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in sterile water or saline (e.g., 20-40% w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Continue to stir at room temperature or with gentle heating (e.g., 40-50°C) until the compound is fully dissolved.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Analytical Quantification
Accurate quantification of this compound in formulations and biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a suitable method for this purpose.
Table 3: HPLC Method Parameters for Quantification
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Column Temperature | 25-30 °C |
Note: Method development and validation will be required for specific applications. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
Experimental Workflows
In Vitro Cell Viability Assay Workflow
Caption: Workflow for an in vitro cell viability assay.
In Vivo Efficacy Study Workflow (Rodent Model)
Caption: General workflow for an in vivo efficacy study.
Conclusion
The successful biological evaluation of this compound is highly dependent on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols and information provided in these application notes offer a starting point for researchers to develop suitable formulations for their specific experimental needs. It is crucial to characterize the stability and solubility of the chosen formulation and to include appropriate vehicle controls in all experiments. Further investigation into the specific biological activities of this compound will help to refine these protocols and guide future research.
References
- 1. This compound CAS#: 61049-69-2 [m.chemicalbook.com]
- 2. 61049-69-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. antbioinc.com [antbioinc.com]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common benzylation of 3-hydroxy-2-methyl-4H-pyran-4-one (maltol).
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive base or benzylating agent. 4. Presence of moisture. | 1. Monitor reaction progress using Thin Layer Chromatography (TLC). Extend reaction time if starting material is still present. 2. For reactions using potassium carbonate in methanol, gentle heating to reflux (around 70°C) can improve the reaction rate. 3. Use fresh, high-quality benzyl chloride or bromide and a freshly opened or properly stored base (e.g., anhydrous potassium carbonate, or sodium hydride from a sealed container). 4. Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze the benzylating agent. |
| Presence of Unreacted Maltol | 1. Insufficient amount of benzylating agent or base. 2. Reaction time is too short. | 1. Use a slight excess (1.1-1.2 equivalents) of the benzylating agent and base. 2. Continue to monitor the reaction by TLC and extend the reaction time until all the maltol has been consumed. |
| Formation of a High-Boiling, Non-polar Byproduct | 1. Formation of dibenzyl ether. | 1. This can occur if an excess of the benzylating agent is used or if the reaction is heated for a prolonged period.[1] Use a minimal excess of the benzylating agent. 2. Purify the crude product using column chromatography with a suitable solvent gradient to separate the dibenzyl ether from the desired product. |
| Presence of Benzyl Alcohol in the Product | 1. Hydrolysis of the benzylating agent (benzyl chloride/bromide) due to moisture in the reaction. | 1. Ensure all reagents and solvents are anhydrous. 2. Perform an aqueous workup. Benzyl alcohol has some water solubility and can be partially removed by washing with water. 3. Careful column chromatography can separate benzyl alcohol from the product, although their polarities can be similar.[2] |
| Reaction Mixture Turns Dark or Forms a Polymeric Residue | 1. Polymerization of benzyl chloride. 2. Decomposition of starting materials or product at high temperatures. | 1. This can be catalyzed by acidic impurities (e.g., HCl) or metal contaminants.[2] Wash crude benzyl chloride with a 5% sodium bicarbonate solution before use to remove acidic traces.[2] 2. Avoid excessive heating. Maintain a gentle reflux and do not exceed the recommended reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products primarily originate from the benzylating agent and the reaction conditions. These include:
-
Dibenzyl ether: Formed from the self-condensation of the benzylating agent or its reaction with the benzyl alcohol intermediate.[1]
-
Benzyl alcohol: Results from the hydrolysis of benzyl chloride or benzyl bromide if moisture is present in the reaction.[2]
-
Unreacted 3-hydroxy-2-methyl-4H-pyran-4-one (maltol): Due to incomplete reaction.
-
Impurities from the benzylating agent: Commercial benzyl chloride can contain impurities such as toluene, benzaldehyde, benzal chloride, and benzotrichloride, which may persist or react to form other byproducts.[2]
Q2: How can I minimize the formation of dibenzyl ether?
A2: To minimize the formation of dibenzyl ether, it is recommended to use a minimal excess of the benzylating agent (typically 1.1 to 1.2 equivalents). Additionally, avoiding prolonged reaction times at high temperatures can reduce the likelihood of this side product forming.[1]
Q3: My purification by column chromatography is difficult due to co-eluting impurities. What can I do?
A3: Co-elution of the desired product with side products like benzyl alcohol or unreacted benzyl chloride can be challenging.[2][3] Consider the following strategies:
-
Optimize the solvent system: Experiment with different solvent systems for column chromatography. A less polar eluent may improve the separation.
-
Aqueous workup: Before chromatography, a thorough aqueous workup can help remove more polar impurities like benzyl alcohol. Washing the organic extract with a dilute base solution (e.g., 5% NaHCO₃) can remove acidic impurities, and a brine wash will help remove residual water.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Q4: Is C-alkylation a significant side reaction?
A4: While the hydroxyl group of maltol is the most nucleophilic site for benzylation (O-alkylation), there is a theoretical possibility of C-alkylation at the electron-rich positions of the pyranone ring. However, under typical Williamson ether synthesis conditions (a base like potassium carbonate or sodium hydride), O-alkylation is strongly favored. C-alkylation is not commonly reported as a significant side reaction in this specific synthesis.
Q5: What is the best choice of benzylating agent: benzyl chloride or benzyl bromide?
A5: Both benzyl chloride and benzyl bromide can be used effectively. Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times.[4] However, it is also more expensive and can be more prone to degradation. The choice often depends on the specific reaction conditions, desired reactivity, and cost considerations.
Experimental Protocols
General Protocol for the Benzylation of Maltol
This protocol is a representative method for the synthesis of this compound.
Materials:
-
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)
-
Benzyl bromide or Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous methanol or acetone
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxy-2-methyl-4H-pyran-4-one (1.0 eq.) in anhydrous methanol or acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add benzyl bromide or benzyl chloride (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to a gentle reflux (e.g., 70°C for methanol) and monitor the progress of the reaction by TLC.[5]
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash them with a small amount of the solvent used.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Visualizations
Reaction Scheme and Side Product Formation
Caption: Main reaction and formation of common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Benzylation of Maltol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the optimization of reaction conditions for the benzylation of maltol.
Troubleshooting Guide
This guide addresses common issues encountered during the benzylation of maltol, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Causes | Solutions |
| Low or No Yield of Benzylated Maltol | 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the hydroxyl group of maltol.[1] 2. Inactive Benzylating Agent: The benzyl halide (e.g., benzyl bromide or chloride) may have degraded. 3. Low Reaction Temperature: The temperature might be too low for the reaction to proceed at a sufficient rate.[1] 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.[1] 5. Presence of Moisture: Water can quench the base (especially strong bases like NaH) and hydrolyze the benzylating agent.[2] | 1. Select a Stronger Base: Consider switching from weaker bases like K₂CO₃ to stronger bases such as NaH, KH, or Cs₂CO₃.[3][4] 2. Use Fresh Reagents: Ensure the benzylating agent is fresh and of high purity. If it appears discolored, consider purifying it before use.[2] 3. Optimize Temperature: Gradually increase the reaction temperature. For complete benzylation, refluxing the reaction mixture is often necessary.[2] 4. Choose an Appropriate Solvent: Use a solvent in which all reactants are soluble, such as DMF or DMSO.[1][3] 5. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Formation of Multiple Products (Poor Selectivity) | 1. Competing C-alkylation: Besides the desired O-alkylation, C-alkylation on the pyrone ring can occur.[3] 2. Over-benzylation: If there are other nucleophilic sites, di-benzylation can be a side reaction. 3. Formation of Dibenzyl Ether: The benzyl alkoxide formed can react with another molecule of the benzylating agent.[2] | 1. Solvent Choice: Use a less polar, aprotic solvent to favor O-alkylation.[1] 2. Stoichiometry Control: Use stoichiometric amounts of the benzylating agent to minimize over-benzylation.[1] 3. Minimize Excess Reagent: Use a minimal excess of the benzylating agent to reduce the formation of dibenzyl ether.[2] |
| Product Degradation (Darkening of Reaction Mixture) | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of maltol or the product.[1][2] 2. Prolonged Reaction Time: Leaving the reaction for too long can lead to byproduct formation and degradation.[1] 3. Strongly Basic Conditions: High concentrations of a strong base can cause degradation.[2] | 1. Temperature Control: Carefully control the reaction temperature. For selective benzylation, lower temperatures are generally preferred.[2] 2. Reaction Monitoring: Monitor the reaction progress using TLC and stop the reaction once the starting material is consumed.[1] 3. Controlled Base Addition: Add the base portion-wise to manage the exothermicity of the reaction.[2] |
| Difficulty in Product Isolation and Purification | 1. Emulsion during Workup: Formation of a stable emulsion can make extraction difficult.[1] 2. Co-elution of Byproducts: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging.[1] | 1. Brine Wash: Use a saturated NaCl solution (brine) during the aqueous workup to help break emulsions. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the benzylation of maltol?
A1: The benzylation of maltol typically follows the Williamson ether synthesis.[5][6] This is an Sɴ2 reaction where the hydroxyl group of maltol is first deprotonated by a base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide to form the benzyl ether and a metal halide salt.[3]
Q2: Which benzylating agent is better, benzyl bromide or benzyl chloride?
A2: Benzyl bromide is generally more reactive than benzyl chloride. The choice depends on the desired reactivity and the specific substrate. For less reactive hydroxyl groups, benzyl bromide might be preferred. However, benzyl chloride is less expensive and may be sufficient for many applications.[7]
Q3: How can I accelerate the benzylation reaction?
A3: The addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction.[8] This is because the iodide ion is a better leaving group than bromide or chloride, and it can be generated in situ. Phase-transfer catalysts (PTCs) like tetra-n-butylammonium bromide can also be employed to enhance the reaction rate, especially in biphasic systems.[9]
Q4: Are there alternative methods for benzylation if my substrate is sensitive to basic conditions?
A4: Yes, for base-sensitive substrates, you can use methods that proceed under acidic or neutral conditions. For instance, using benzyl trichloroacetimidate under acidic conditions is a viable option.[10] Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for benzylation under neutral conditions.[10]
Q5: How do I deprotect the benzyl group if needed later in my synthesis?
A5: The benzyl group is a robust protecting group but can be removed under specific conditions.[8] The most common method for deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[10] Other methods include using strong acids or oxidation followed by hydrolysis, though these are less common due to their harshness.[10]
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the yield of O-benzylated phenolic compounds, providing a general guideline for optimizing the benzylation of maltol.
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 4 | 80-88 | [11] |
| 4-tert-Butylphenol | K₂CO₃ | DMF | 90 | 10 | 88-94 | [11] |
| Hydroquinone (mono-benzylated) | K₂CO₃ | Methanol | 70 | 5 | 85-92 | [11] |
| General Phenol | Cs₂CO₃ or K₂CO₃ | Acetonitrile | Room Temp | 6 | High | [4] |
| General Alcohol | NaH | THF | 0 to Room Temp | 4 | High | [4] |
Experimental Protocols
General Protocol for the O-benzylation of Maltol using Sodium Hydride and Benzyl Bromide
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Maltol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[4]
-
Benzyl bromide (BnBr) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[12]
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add maltol (1.0 equiv).
-
Add anhydrous DMF or THF to dissolve the maltol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
-
Benzylation:
-
Slowly add benzyl bromide (1.1 equiv) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Separate the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure benzylated maltol.
-
Experimental Workflow for Optimization
Caption: Experimental workflow for optimizing the benzylation of maltol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. francis-press.com [francis-press.com]
- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-(benzyloxy)-2-methyl-4H-pyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can arise from both the starting materials and side reactions during the synthesis. These may include:
-
Unreacted 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol): Incomplete benzylation reaction is a common source of this impurity.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide or benzyl chloride under basic conditions.
-
Dibenzyl Ether: A potential byproduct from the self-condensation of benzyl alcohol or reaction of benzyl alcohol with the benzyl halide.
-
Over-benzylated Products: Although less common for this specific structure, reactions on other parts of the molecule are a possibility under harsh conditions.
-
Degradation Products: The pyranone ring can be sensitive to harsh acidic or basic conditions, leading to ring-opening or other rearrangements.
Q2: My purified this compound is a yellow oil, but it is reported to be a solid. Why is this?
A2: While this compound can be a white to off-white solid with a melting point of approximately 56-57°C, residual solvents or minor impurities can lead to the product appearing as a yellow oil or a low-melting solid.[1] Further purification, such as recrystallization, or ensuring complete removal of solvents under high vacuum may be necessary to obtain a crystalline solid.
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to detect and quantify trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify impurities by comparing the spectra of the crude and purified material.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of byproducts.
Q4: Can the benzyl protecting group be cleaved during purification?
A4: Yes, the benzyl ether linkage is susceptible to cleavage under certain conditions. Strong acidic conditions can lead to debenzylation. Therefore, it is advisable to avoid strongly acidic eluents or stationary phases during chromatography. If acidic conditions are necessary for other reasons, their effect on the stability of the compound should be carefully evaluated.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Compound Streaking on the Column | The solvent system may be too polar, causing the compound to move too quickly and co-elute with impurities. Try a less polar solvent system. For example, if using 1:1 Petroleum Ether:Ethyl Acetate, try a 5:1 or 10:1 mixture. |
| Compound Irreversibly Adsorbed on Silica Gel | The pyranone oxygen and the benzyloxy group can interact strongly with the acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine (1-2%) in the eluent. Alternatively, use a different stationary phase like alumina (neutral or basic). |
| Product Co-elutes with an Impurity | The polarity of the chosen eluent may not be optimal for separating the product from a specific impurity. Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Consider using a different solvent system altogether (e.g., Dichloromethane/Methanol). |
| Product is Volatile | If the compound has some volatility, it may be lost during solvent removal under high vacuum, especially if heated. Use lower temperatures during rotary evaporation and avoid prolonged exposure to high vacuum. |
Problem 2: Difficulty in Achieving High Purity by Recrystallization
| Potential Cause | Troubleshooting Steps |
| Oiling Out Instead of Crystallization | The solution is likely supersaturated, or the cooling rate is too fast. Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod can induce nucleation. Adding a seed crystal of the pure compound can also be effective. |
| Poor Crystal Formation | The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different single solvents (e.g., ethanol, isopropanol, acetonitrile) or solvent pairs (e.g., ethyl acetate/hexane, acetone/hexane). |
| Colored Impurities in Crystals | If the crystals have a persistent color, it may be due to trapped impurities. Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Low Recovery After Recrystallization | Too much solvent may have been used, leading to a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution to a lower temperature (e.g., in an ice bath) can also increase the yield of crystals. |
Experimental Protocols
Flash Column Chromatography Protocol
This is a general protocol that may require optimization for specific impurity profiles.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. Based on TLC analysis, an initial ratio of 10:1 (Petroleum Ether:Ethyl Acetate) is often effective.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent mixture.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and then more polar impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Recrystallization Protocol
This protocol provides a general guideline for recrystallization.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature.
-
Promising solvents for pyranone derivatives include ethanol, acetonitrile, and solvent pairs like ethyl acetate/hexane.[3][4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven or air dry to a constant weight.
-
Data Presentation
Table 1: Typical Solvent Systems for Purification of this compound
| Purification Method | Solvent System | Typical Ratio (v/v) | Notes |
| Flash Column Chromatography | Petroleum Ether / Ethyl Acetate | 10:1 to 5:1 | Good for separating less polar impurities. |
| Flash Column Chromatography | Dichloromethane / Methanol | 100:1 to 50:1 | Effective for more polar impurities. |
| Recrystallization | Acetonitrile | N/A (Single Solvent) | Reported to give high purity for a similar compound.[3] |
| Recrystallization | Ethyl Acetate / Hexane | N/A (Solvent Pair) | A common choice for compounds of moderate polarity. |
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
preventing degradation of 3-(benzyloxy)-2-methyl-4H-pyran-4-one during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-(benzyloxy)-2-methyl-4H-pyran-4-one during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container.[1] The container should be protected from light and moisture. For extended storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidative degradation.
Q2: I noticed a change in the color of my stored this compound. What could be the cause?
A2: A color change, such as yellowing, often indicates chemical degradation. This can be caused by exposure to air, light, or elevated temperatures. Pyran derivatives can be unstable, particularly in the presence of air[2]. The benzyloxy group may also be susceptible to oxidation or cleavage. It is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?
A3: Yes, degradation of the compound can lead to the formation of impurities, which can affect its biological activity and lead to inconsistent experimental outcomes. If you suspect degradation, it is crucial to re-analyze the purity of your sample before use.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure, potential degradation could occur through:
-
Hydrolysis: The ether linkage of the benzyloxy group or the pyranone ring could be susceptible to hydrolysis, especially in the presence of acidic or basic contaminants.
-
Oxidation: The pyran ring and the benzylic position are potentially susceptible to oxidation, especially when exposed to air and light. Pyran has been found to be very unstable, particularly in the presence of air[2].
-
Photodegradation: Exposure to UV light can induce degradation of aromatic compounds and heterocyclic systems.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential degradation issues with this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound | Oxidation, light exposure, or presence of impurities. | 1. Visually inspect for non-uniformity. 2. Analyze purity using HPLC or TLC. 3. If purity is compromised, consider purification (e.g., recrystallization) or disposal. 4. Review storage conditions; ensure the container is airtight and light-protected. |
| Precipitate in Stock Solution | Poor solubility at storage temperature, degradation product formation. | 1. Warm the solution to room temperature and check for dissolution. 2. If precipitate remains, analyze the supernatant for purity. 3. Consider filtering the solution before use, but be aware this may alter the concentration. 4. Prepare fresh solutions for critical experiments. |
| Loss of Compound Activity | Degradation due to improper storage or handling of solutions. | 1. Confirm the purity of the stock compound. 2. Prepare fresh solutions from a reliable stock. 3. Avoid repeated freeze-thaw cycles of solutions. 4. Store solutions at -20°C or -80°C for longer-term storage. |
| Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) | Chemical degradation of the compound. | 1. Compare the chromatogram with a reference standard if available. 2. Attempt to identify degradation products if necessary for your research. 3. Discard the degraded sample and obtain a fresh, high-purity batch. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Objective: To determine the purity of this compound and detect the presence of degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient of 20-80% acetonitrile) with 0.1% formic acid.
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm).
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the main compound as a percentage of the total peak area.
-
The presence of new, significant peaks compared to a reference chromatogram indicates degradation.
-
-
Protocol 2: Establishing a Stability Study
This protocol outlines a basic stability study to evaluate the degradation of this compound under different storage conditions.
-
Objective: To determine the stability of the compound over time under various environmental conditions.
-
Procedure:
-
Sample Preparation: Aliquot the compound into several vials from the same batch.
-
Storage Conditions: Store the vials under a matrix of conditions:
-
Temperature: 2-8°C, room temperature (~25°C), and an elevated temperature (e.g., 40°C).
-
Light Exposure: Protected from light (wrapped in aluminum foil) and exposed to ambient light.
-
Atmosphere: Ambient air and under an inert atmosphere (e.g., argon).
-
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Analysis: At each time point, analyze the purity of one vial from each storage condition using the HPLC method described in Protocol 1.
-
Data Evaluation: Compare the purity results over time for each condition to identify the optimal storage parameters and the rate of degradation under suboptimal conditions.
-
Signaling Pathways and Workflows
Caption: General experimental workflow for conducting a stability study on this compound.
References
Technical Support Center: Identifying Impurities in 3-(Benzyloxy)-2-methyl-4H-pyran-4-one by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in 3-(benzyloxy)-2-methyl-4H-pyran-4-one using Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during the NMR analysis of this compound.
1.1 Unexpected Peaks in the 1H NMR Spectrum
Question: I am seeing unexpected peaks in my 1H NMR spectrum of this compound. How can I identify the source of these impurities?
Answer: Unexpected peaks in your 1H NMR spectrum can originate from several sources, including residual starting materials, byproducts from the synthesis, degradation products, or residual solvents. Below is a systematic approach to identify these impurities.
Step 1: Identify Potential Process-Related Impurities
The synthesis of this compound typically involves the Williamson ether synthesis, reacting maltol with benzyl bromide or a similar benzylating agent.[1] Therefore, common process-related impurities may include:
-
Unreacted Starting Materials:
-
Maltol
-
Benzyl bromide
-
-
Byproducts:
-
Benzyl alcohol (from hydrolysis of benzyl bromide)
-
Step 2: Check for Residual Solvents
Common solvents used in the synthesis and purification of this compound include dichloromethane, ethyl acetate, and acetone.[2] Compare the chemical shifts of your unknown peaks with the known shifts of these common laboratory solvents.
Step 3: Consider Degradation Products
Pyran-4-one scaffolds can be susceptible to degradation under certain conditions. While specific degradation pathways for this compound are not extensively documented, general degradation of pyranones can occur.
Step 4: Compare with Known Chemical Shifts
The following table summarizes the approximate 1H NMR chemical shifts of the target molecule and potential impurities in CDCl3. Please note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| This compound (Expected) | Methyl (CH3) | ~2.1 | s |
| Benzylic (CH2) | ~5.1 | s | |
| Pyranone (H-5) | ~6.3 | d | |
| Pyranone (H-6) | ~7.6 | d | |
| Aromatic (C6H5) | ~7.3-7.4 | m | |
| Maltol (Starting Material) | Methyl (CH3) | ~2.3 | s |
| Pyranone (H-5) | ~6.4 | d | |
| Pyranone (H-6) | ~7.7 | d | |
| Hydroxyl (OH) | variable | br s | |
| Benzyl Bromide (Starting Material) | Benzylic (CH2) | ~4.5 | s |
| Aromatic (C6H5) | ~7.2-7.4 | m | |
| Benzyl Alcohol (Byproduct) | Benzylic (CH2) | ~4.7 | s |
| Hydroxyl (OH) | variable | br s | |
| Aromatic (C6H5) | ~7.3-7.4 | m | |
| Acetone (Residual Solvent) | Methyl (CH3) | ~2.17 | s |
| Ethyl Acetate (Residual Solvent) | Methyl (CH3CO) | ~2.05 | s |
| Methylene (OCH2) | ~4.12 | q | |
| Methyl (CH3CH2) | ~1.26 | t | |
| Dichloromethane (Residual Solvent) | Methylene (CH2) | ~5.30 | s |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet
1.2 Poor Resolution or Broad Peaks in the NMR Spectrum
Question: The peaks in my NMR spectrum are broad and poorly resolved. What could be the cause and how can I fix it?
Answer: Poor resolution and broad peaks can be caused by several factors related to sample preparation and the NMR instrument itself.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in broader peaks. Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
Incomplete Dissolution: Solid particles in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved. If necessary, filter the solution into the NMR tube.
-
Shimming: The magnetic field may not be perfectly homogeneous. Re-shimming the spectrometer can significantly improve peak shape and resolution.
-
Temperature Gradients: Temperature fluctuations within the sample can lead to broadened signals. Allow the sample to equilibrate to the spectrometer's temperature before acquiring data.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
Predicted 1H NMR (CDCl3):
-
~7.6 ppm (d, 1H): H-6 of the pyranone ring.
-
~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~6.3 ppm (d, 1H): H-5 of the pyranone ring.
-
~5.1 ppm (s, 2H): Benzylic protons (-OCH2Ph).
-
~2.1 ppm (s, 3H): Methyl protons at C-2.
Predicted 13C NMR (CDCl3):
-
~175 ppm: C-4 (carbonyl).
-
~158 ppm: C-2.
-
~145 ppm: C-6.
-
~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
~128-129 ppm: Aromatic CH carbons of the benzyl group.
-
~116 ppm: C-5.
-
~142 ppm: C-3.
-
~73 ppm: Benzylic carbon (-OCH2Ph).
-
~15 ppm: Methyl carbon at C-2.
Q2: What is the best deuterated solvent to use for NMR analysis of this compound?
A2: Chloroform-d (CDCl3) is a common and suitable solvent for this compound and its likely impurities. Acetone-d6 or Dimethyl sulfoxide-d6 (DMSO-d6) can also be used if solubility is an issue in CDCl3.
Q3: How can I confirm the presence of an acidic proton from an impurity like maltol or benzyl alcohol?
A3: To identify exchangeable protons (like -OH), you can perform a D2O shake. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it gently, and re-acquire the 1H NMR spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.
Q4: Can 2D NMR techniques help in identifying impurities?
A4: Yes, 2D NMR techniques are powerful tools for structure elucidation and can be very helpful in identifying impurities, especially when signals overlap in the 1D spectrum.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same molecule, helping to piece together fragments of the main compound and any impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, which can help in assigning signals to specific atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity of the carbon skeleton.
Section 3: Experimental Protocols
3.1 NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining a high-quality spectrum.
Materials:
-
This compound sample (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)
-
High-purity deuterated solvent (e.g., CDCl3)
-
NMR tube and cap
-
Pipette
-
Vortex mixer (optional)
-
Filter (optional)
Procedure:
-
Weigh the desired amount of your sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Carefully transfer the clear solution into the NMR tube using a pipette.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer.
Section 4: Visualizations
The following diagrams illustrate key workflows for impurity identification.
References
overcoming low reactivity in the synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one and its derivatives.
Troubleshooting Guide
Low reactivity and the formation of byproducts are common hurdles in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Benzylating Agent: Benzyl halides can degrade over time. 2. Insufficiently Strong Base: The chosen base may not be strong enough to fully deprotonate the 3-hydroxyl group. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.[1][2] 4. Poor Solubility of Reactants: Reactants may not be fully dissolved in the chosen solvent.[1] | 1. Check the purity and age of the benzyl halide. Consider using a fresh bottle or purifying the existing stock. 2. Switch to a stronger base. For example, if using K₂CO₃, consider trying NaH or NaOH.[1][3] 3. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC.[2] 4. Choose a solvent in which all reactants are soluble. DMF or DMSO can be good alternatives if solubility is an issue in solvents like acetone or methanol.[1] |
| Formation of Multiple Products (Low Selectivity) | 1. Competing C-benzylation: Benzylation may occur on the pyranone ring itself. 2. Benzylation of other functional groups: If your derivative has other nucleophilic sites, they may also be benzylated. | 1. Use less forcing conditions (lower temperature, weaker base) to favor O-alkylation. 2. Protect other sensitive functional groups prior to the benzylation step. |
| Product Degradation | 1. High Reaction Temperature: The product may be unstable at elevated temperatures. 2. Prolonged Reaction Time: Extended exposure to reaction conditions can lead to decomposition. | 1. Optimize the reaction temperature by running small-scale trials at different temperatures.[1] 2. Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed.[1] |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup: This can make phase separation difficult. 2. Co-elution of product and byproducts during chromatography: Similar polarity of product and impurities can hinder purification. | 1. Add brine during the aqueous workup to help break emulsions.[1] 2. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the O-benzylation of the precursor, 3-hydroxy-2-methyl-4H-pyran-4-one (maltol), via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide or benzyl chloride).[4]
Q2: How do I choose the right base for the O-benzylation reaction?
A2: The choice of base is critical. It needs to be strong enough to deprotonate the phenolic hydroxyl group but not so strong that it promotes unwanted side reactions.[1] Commonly used bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[1][3] The optimal base may depend on the solvent and the specific derivative being synthesized.
Q3: What are the key reaction parameters to optimize for better yield?
A3: Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. For instance, in a similar synthesis, a reaction at 70°C for 2-3 hours in a methanol/water solvent system with NaOH or K₂CO₃ as the base provided good yields.[3] It is recommended to perform small-scale optimization experiments to find the ideal conditions for your specific substrate.
Q4: Can I use benzyl alcohol instead of a benzyl halide for the benzylation?
A4: While possible, using benzyl alcohol typically requires harsher conditions, such as high temperatures and the presence of a strong acid catalyst.[1] For laboratory-scale synthesis of complex molecules, benzyl halides are generally preferred due to their higher reactivity under milder conditions.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to product degradation.[1]
Experimental Protocols
Protocol 1: O-Benzylation of 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one using Benzyl Chloride and NaOH
This protocol is adapted from a patented synthesis of a closely related compound.[3]
-
To a reaction vessel, add 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (1 equivalent), methanol, and water.
-
Add sodium hydroxide (NaOH) (approximately 1.2 equivalents) and stir the mixture.
-
Heat the mixture to 70°C.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at 70°C for 3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Concentrate the methanol under reduced pressure.
-
Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic phases, concentrate under reduced pressure, and cool to induce crystallization.
-
Filter the solid to obtain 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.
Protocol 2: O-Benzylation of 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one using Benzyl Bromide and K₂CO₃
This protocol is also adapted from the same patent, offering an alternative base and benzylating agent.[3]
-
To a reaction vessel, add 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (1 equivalent), methanol, and potassium carbonate (K₂CO₃) (approximately 2 equivalents).
-
Heat the mixture to 70°C with stirring.
-
Add benzyl bromide (1.1 equivalents) dropwise.
-
Maintain the reaction at 70°C for 2 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and filter.
-
Concentrate the methanol under reduced pressure.
-
Add water and dichloromethane, wash, and separate the layers.
-
Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic phases, concentrate under reduced pressure, and cool to crystallize the product.
-
Filter to obtain 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.
Quantitative Data Summary
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Benzyl Chloride | NaOH | Methanol/Water | 70 | 3 | 78-84 | 96-98 | [3] |
| Benzyl Bromide | K₂CO₃ | Methanol | 70 | 2 | 76-81 | 98 | [3] |
Visualizations
Caption: General experimental workflow for the O-benzylation of 3-hydroxy-2-methyl-4H-pyran-4-one.
Caption: Decision tree for troubleshooting low reactivity in the synthesis.
Caption: Simplified reaction pathway for the Williamson ether synthesis of the target compound.
References
stability of 3-(benzyloxy)-2-methyl-4H-pyran-4-one in acidic vs. basic conditions
Welcome to the technical support center for 3-(benzyloxy)-2-methyl-4H-pyran-4-one. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound is expected to exhibit different stability profiles under acidic and basic conditions. Generally, the benzyloxy ether linkage is susceptible to cleavage under strong acidic conditions, while the 4H-pyran-4-one ring may be prone to hydrolysis under strong basic conditions.[1][2][3] Stability is also influenced by temperature and the specific buffer systems used.[4]
Q2: What are the likely degradation products of this compound in acidic conditions?
A2: Under strong acidic conditions, the primary degradation pathway is likely the cleavage of the benzylic ether bond.[5][6] This would result in the formation of 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) and a benzyl carbocation, which would then react with available nucleophiles in the medium (e.g., water or counter-ions from the acid) to form benzyl alcohol or other benzyl derivatives.
Q3: What are the potential degradation pathways in basic conditions?
A3: In strong basic conditions, the 4H-pyran-4-one ring is the more probable site of degradation through hydrolysis.[3][7] This could lead to ring-opening to form various acyclic derivatives. The benzyloxy group, being an ether, is generally stable under basic conditions.[8]
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of the compound can be monitored by analyzing samples at different time points using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).[9][10] These methods allow for the quantification of the parent compound and the detection of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of any major degradants.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound in an acidic buffer. | The benzylic ether is inherently labile to acid.[1] The acidic condition may be too strong (low pH) or the temperature may be too high. | Consider using a less acidic buffer (higher pH) if your experimental conditions allow. Run the experiment at a lower temperature to decrease the rate of degradation. |
| Formation of multiple unknown peaks in the chromatogram under basic conditions. | The 4H-pyran-4-one ring is likely undergoing hydrolysis and potentially other side reactions, leading to a complex mixture of degradation products.[7] | To minimize degradation, use the mildest basic conditions and the lowest temperature feasible for your experiment. If possible, shorten the exposure time to the basic medium. Employ LC-MS to identify the masses of the unknown peaks to help elucidate their structures. |
| Inconsistent stability results between experimental runs. | This could be due to variations in buffer preparation, temperature control, or the age and purity of the compound.[4] | Ensure precise and consistent preparation of all buffers. Calibrate pH meters and temperature probes regularly.[12] Use a fresh, high-purity sample of this compound for each set of experiments and verify its identity and purity before use. |
| Precipitation of the compound from the buffer solution. | The solubility of this compound may be limited in the chosen aqueous buffer. The compound is soluble in DCM, Ethyl Acetate, and Methanol.[13] | Determine the solubility of the compound in your buffer system before starting stability studies. If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO or ethanol, but be aware that this may affect the degradation kinetics. |
Data Presentation
The following tables are examples of how to structure quantitative data from a pH stability study of this compound.
Table 1: Stability of this compound in Acidic Buffers
| pH | Temperature (°C) | Time (hours) | % Remaining Parent Compound | Half-life (t½) (hours) |
| 2.0 | 37 | 0 | 100 | \multirow{5}{}{Calculated Value} |
| 1 | 85 | |||
| 4 | 50 | |||
| 8 | 25 | |||
| 24 | <5 | |||
| 4.0 | 37 | 0 | 100 | \multirow{5}{}{Calculated Value} |
| 1 | 98 | |||
| 4 | 90 | |||
| 8 | 82 | |||
| 24 | 65 |
Table 2: Stability of this compound in Basic Buffers
| pH | Temperature (°C) | Time (hours) | % Remaining Parent Compound | Half-life (t½) (hours) |
| 9.0 | 37 | 0 | 100 | \multirow{5}{}{Calculated Value} |
| 1 | 95 | |||
| 4 | 80 | |||
| 8 | 65 | |||
| 24 | 40 | |||
| 12.0 | 37 | 0 | 100 | \multirow{5}{}{Calculated Value} |
| 1 | 60 | |||
| 4 | 15 | |||
| 8 | <5 | |||
| 24 | Not Detected |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol outlines a general procedure for evaluating the stability of the title compound at different pH values.
1. Materials:
-
This compound
-
Buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)[9]
-
Co-solvent (e.g., DMSO or acetonitrile, HPLC grade)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Calibrated pH meter
2. Procedure:
-
Prepare a stock solution of this compound in a suitable co-solvent (e.g., 10 mM in DMSO).[9]
-
Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Initiate the stability study by diluting the stock solution into each buffer to a final concentration (e.g., 10-50 µM), ensuring the final concentration of the co-solvent is low (e.g., <1%) to minimize its effect on the reaction.
-
Incubate the solutions at a constant temperature (e.g., 37°C).[9]
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the concentration at time zero.
-
Determine the degradation rate constant and the half-life (t½) at each pH.
Mandatory Visualization
Caption: Proposed acidic degradation pathway.
Caption: Proposed basic degradation pathway.
Caption: pH stability experimental workflow.
References
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.viu.ca [web.viu.ca]
- 4. ibisscientific.com [ibisscientific.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. hudsonlabautomation.com [hudsonlabautomation.com]
- 13. 61049-69-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
minimizing byproduct formation in 3-(benzyloxy)-2-methyl-4H-pyran-4-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(benzyloxy)-2-methyl-4H-pyran-4-one. The focus is on minimizing byproduct formation during common chemical transformations, particularly the deprotection of the benzyl ether to yield 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol).
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction performed with this compound?
A1: The most frequent reaction is the debenzylation (cleavage of the benzyl ether) to produce 3-hydroxy-2-methyl-4H-pyran-4-one, a valuable compound in flavor chemistry and as a synthetic intermediate. This is a critical step that often requires optimization to maximize yield and purity.
Q2: What are the primary methods for the debenzylation of this compound?
A2: The three main methods for benzyl ether cleavage are:
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method, typically employing a palladium on carbon (Pd/C) catalyst with a hydrogen source.[1]
-
Oxidative Cleavage: This method uses oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). It is useful when other reducible functional groups are present in the molecule.[2][3]
-
Acidic Cleavage: Strong Lewis acids such as boron trichloride (BCl₃) can cleave benzyl ethers, but this method is often harsh and less selective.[3][4]
Q3: What are the potential byproducts I should be aware of during debenzylation?
A3: Byproduct formation depends on the chosen method:
-
Catalytic Hydrogenolysis (Pd/C, H₂):
-
Incomplete reaction: Residual starting material is the most common impurity.
-
Toluene: This is a standard byproduct of the reaction and is typically removed during workup.[1]
-
Ring saturation: Although less common for the pyranone ring under standard conditions, over-reduction of other functional groups in more complex substrates can occur.
-
-
Oxidative Cleavage (DDQ):
-
Benzaldehyde and Benzoic Acid: These can form from the benzyl group.
-
Over-oxidation of the pyranone ring: The pyranone ring itself can be susceptible to oxidation under harsh conditions, leading to ring-opened or other undesired products.
-
Formation of DDQ-adducts: Complex byproducts resulting from the reaction with DDQ can occur.
-
-
Acidic Cleavage (Lewis Acids):
-
Ring opening/decomposition: The pyranone ring can be sensitive to strong acids, leading to degradation products.
-
Friedel-Crafts type reactions: The cleaved benzyl cation can potentially react with electron-rich aromatic systems if present.
-
Q4: How can I effectively purify the product, 3-hydroxy-2-methyl-4H-pyran-4-one?
A4: The product is a polar compound. Common purification techniques include:
-
Column Chromatography: Using silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is effective for removing less polar impurities.[5]
-
Recrystallization: This is an excellent method for obtaining highly pure material. Suitable solvents include ethanol, n-heptane, or a two-solvent system like ethanol/petroleum ether.[5]
-
Extraction: A standard aqueous workup is necessary to remove the catalyst (for Pd/C) and other water-soluble reagents. Adjusting the pH can be crucial for ensuring the product remains in the organic phase.[5]
Troubleshooting Guides
Issue 1: Incomplete or Slow Debenzylation using Pd/C and H₂
This is a frequent challenge in catalytic hydrogenolysis.
| Possible Cause | Suggested Solution | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of 10% Pd/C catalyst.2. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[6] | The catalyst may be old, oxidized, or improperly handled. Pearlman's catalyst is known for its higher activity in hydrogenolysis.[6] |
| Catalyst Poisoning | 1. Ensure high purity of the starting material and solvents.2. Acid-wash glassware to remove any trace metal or sulfur contaminants. | Impurities, particularly sulfur compounds, can irreversibly poison the palladium catalyst, leading to a complete halt of the reaction.[6] |
| Solubility Issues | 1. Use a solvent system that dissolves both the nonpolar starting material and the polar product. Common choices include methanol, ethanol, ethyl acetate, THF, or mixtures thereof.[6] | The significant difference in polarity between the starting material and the product can cause one of them to precipitate, hindering the reaction.[6] |
| Insufficient Reaction Conditions | 1. Increase the hydrogen pressure using a Parr apparatus.2. Increase the reaction temperature (e.g., to 40-50 °C).3. Increase the catalyst loading (from 10 wt% to 20-50 wt%). | More forcing conditions can help overcome a high activation energy barrier and drive the reaction to completion.[6] |
Issue 2: Formation of Multiple Byproducts with Oxidative or Acidic Cleavage
When using DDQ or Lewis acids, a complex product mixture can arise.
| Possible Cause | Suggested Solution | Rationale |
| Over-reaction or Lack of Selectivity (DDQ) | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Carefully control the stoichiometry of DDQ (use 1.0-1.2 equivalents).3. Monitor the reaction closely by TLC to avoid prolonged reaction times. | Simple benzyl ethers react more slowly with DDQ than electron-rich ones like p-methoxybenzyl (PMB) ethers.[2] Controlling the conditions minimizes side reactions. |
| Degradation of the Pyranone Ring (Lewis Acids) | 1. Use a milder Lewis acid if possible.2. Perform the reaction at very low temperatures (e.g., -78 °C).3. Use a cation scavenger (e.g., triethylsilane) to trap the benzyl cation and prevent side reactions. | The pyranone ring can be sensitive to strong acids. Low temperatures and scavengers can mitigate decomposition pathways. |
| Workup Issues | 1. Quench the reaction appropriately (e.g., with a reducing agent like sodium bisulfite for DDQ, or with a protic solvent for Lewis acids).2. Perform a careful aqueous workup to remove all reagent residues. | Improper quenching or workup can lead to the formation of artifacts and complicate purification. |
Data Presentation
The following tables provide representative data for the debenzylation of this compound under various conditions. These are illustrative examples based on typical outcomes for such reactions.
Table 1: Comparison of Debenzylation Methods
| Method | Reagents & Conditions | Typical Yield (%) | Key Byproducts | Purity (%) |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), Methanol, RT, 4h | 90-98% | Toluene, starting material | >95% |
| Oxidative Cleavage | DDQ (1.2 eq), CH₂Cl₂/H₂O, RT, 6h | 75-85% | Benzaldehyde, Benzoic acid | 85-90% |
| Acidic Cleavage | BCl₃ (1.5 eq), CH₂Cl₂, -78 °C to 0 °C, 2h | 60-75% | Ring-opened products, polymeric material | <80% |
Table 2: Optimization of Catalytic Hydrogenolysis
| Parameter | Condition | Yield (%) | Reaction Time (h) |
| Catalyst Loading | 5 wt% Pd/C | 85% | 8 |
| 10 wt% Pd/C | 95% | 4 | |
| 20 wt% Pd/C | 96% | 2 | |
| Solvent | Ethyl Acetate | 92% | 5 |
| Methanol | 95% | 4 | |
| THF | 88% | 6 | |
| Hydrogen Pressure | 1 atm (balloon) | 95% | 4 |
| 50 psi (Parr shaker) | >98% | 1 |
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Hydrogenolysis
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (15 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/hexanes).
Protocol 2: Debenzylation via Oxidative Cleavage with DDQ
Reaction: R-OBn + DDQ --> R-OH + other byproducts
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) (10 mL) and water (0.5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equivalents) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for debenzylation.
Caption: Troubleshooting incomplete hydrogenolysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Maltol and 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
In the landscape of drug discovery and development, the exploration of small molecules with therapeutic potential is a cornerstone of research. This guide provides a detailed comparison of the biological activities of two such molecules: maltol, a naturally occurring organic compound, and 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a synthetic derivative of the 4H-pyran-4-one scaffold. While extensive research has elucidated the bioactivities of maltol, data on this compound is limited. Therefore, this comparison will draw upon data from structurally related 4H-pyran-4-one derivatives to provide a representative overview of the potential activities of this class of compounds.
Executive Summary
Maltol has been extensively studied and is recognized for its potent antioxidant and anti-inflammatory properties. It is known to modulate key inflammatory pathways, including the inhibition of NF-κB and the NLRP3 inflammasome. In contrast, while the broader class of 4H-pyran-4-one derivatives has shown promise in antioxidant and cytotoxic activities, specific experimental data on the biological effects of this compound remains scarce in publicly available literature. This guide synthesizes the available data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of maltol and representative 4H-pyran-4-one derivatives.
Table 1: Antioxidant Activity
| Compound/Derivative | Assay | IC50 Value (mM) | Reference Compound | IC50 Value (mM) |
| Maltol | DPPH Radical Scavenging | Data not consistently reported as IC50 | - | - |
| 4H-Pyran Derivative (4j) | DPPH Radical Scavenging | 0.194 | BHT | 0.245 |
| 4H-Pyran Derivative (4g) | DPPH Radical Scavenging | 0.329 | BHT | 0.245 |
| 4H-Pyran Derivative (4m) | DPPH Radical Scavenging | 0.421 | BHT | 0.245 |
| 4H-Pyran Derivative (4d) | DPPH Radical Scavenging | 0.504 | BHT | 0.245 |
Note: Data for 4H-Pyran Derivatives is sourced from a study on various substituted 4H-pyrans and may not be directly representative of this compound. BHT (Butylated hydroxytoluene) is a standard antioxidant reference.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value |
| Maltol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not consistently reported as IC50 |
| Structurally Related Pyridine-4-one Derivative (Compound A) | Carrageenan-induced paw edema | In vivo (rats) | Effective at 10, 20 mg/kg |
Note: Due to the lack of specific in vitro anti-inflammatory data for this compound, data from a structurally related pyridine-4-one derivative with a benzyl group substitution is presented to suggest potential anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (maltol, 4H-pyran-4-one derivatives) and a standard antioxidant (e.g., ascorbic acid or BHT) are dissolved in the same solvent to prepare a series of concentrations.
-
Assay Procedure: In a 96-well microplate, a fixed volume of the DPPH solution is added to each well. Subsequently, varying concentrations of the test compounds or standard are added. A control well contains only the DPPH solution and the solvent.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Absorbance of Control - Absorbance of Sample) / Absorbance of Control))] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., maltol) for a specific duration (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS), a component of bacterial cell walls, to the cell culture medium (except for the negative control group).
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite to form a colored azo dye.
-
Measurement: The absorbance of the colored product is measured at a wavelength of around 540 nm.
-
Calculation: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then calculated from this curve, and the percentage of NO inhibition is determined relative to the LPS-stimulated control.
Signaling Pathways
Maltol's Anti-inflammatory Signaling Pathway
Maltol has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, a kinase complex (IKK) is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, such as those for cytokines and inducible nitric oxide synthase (iNOS). Maltol has been reported to inhibit the activation of NF-κB, although the precise molecular target within the pathway is a subject of ongoing research. This inhibition leads to a downstream reduction in the production of inflammatory mediators.
Conclusion
For researchers and drug development professionals, maltol presents a promising lead compound for the development of novel anti-inflammatory and antioxidant therapies. The 4H-pyran-4-one scaffold also warrants further investigation to elucidate the specific biological activities of its various derivatives, including this compound. Future studies should focus on direct in vitro and in vivo testing of this specific compound to accurately determine its biological profile and therapeutic potential.
comparative study of different synthetic routes to 3-(benzyloxy)-2-methyl-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic methodologies for the preparation of 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a valuable intermediate in organic synthesis. The primary focus is on the benzylation of 3-hydroxy-2-methyl-4H-pyran-4-one (maltol), a readily available starting material. This guide will objectively compare various approaches, including conventional heating, phase-transfer catalysis, and advanced energy-assisted methods, supported by experimental data to inform the selection of the most suitable protocol.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group of maltol to form an alkoxide, followed by nucleophilic substitution with a benzyl halide. Variations in this fundamental approach lie in the choice of base, solvent, reaction conditions, and the use of catalysts or alternative energy sources to enhance reaction efficiency.
While direct comparative studies detailing multiple methods for this specific transformation are not extensively documented in publicly available literature, a review of established chemical principles and related syntheses allows for a qualitative and semi-quantitative comparison. The following table summarizes the key parameters of different potential synthetic routes.
| Parameter | Route 1: Conventional Williamson Ether Synthesis | Route 2: Phase-Transfer Catalysis (PTC) | Route 3: Microwave-Assisted Synthesis | Route 4: Ultrasound-Assisted Synthesis |
| Starting Materials | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol), Benzyl Halide (e.g., Benzyl Bromide) | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol), Benzyl Halide (e.g., Benzyl Chloride) | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol), Benzyl Halide | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol), Benzyl Halide |
| Key Reagents | Strong Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, DMSO) | Phase-Transfer Catalyst (e.g., TBAB), Base (e.g., K₂CO₃), Biphasic Solvent System | Base, High-boiling point solvent or solvent-free | Base, Solvent |
| Reaction Time | Hours to days | Hours | Minutes | Minutes to hours |
| Typical Yield | Moderate to High (yields of 76-81% have been reported for similar benzylations)[1] | High | High | High |
| Purity | Generally high after purification[1] | High | High | High |
| Scalability | Moderate | High | Moderate | Moderate to High |
| Key Challenges | Long reaction times, potential for side reactions at high temperatures. | Catalyst cost and removal. | Specialized equipment required. | Specialized equipment required. |
Experimental Protocols
Route 1: Conventional Williamson Ether Synthesis
This classical method involves the reaction of maltol with a benzyl halide in the presence of a base.
Materials:
-
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane
-
Water
Procedure:
-
To a solution of 3-hydroxy-2-methyl-4H-pyran-4-one in methanol, add potassium carbonate.
-
Heat the mixture to 70°C.
-
Add benzyl bromide dropwise to the reaction mixture and maintain the temperature at 70°C for 2 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
To the residue, add water and dichloromethane and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, concentrate under reduced pressure, and filter to obtain the crude product.
-
The crude product can be further purified by recrystallization.
A similar procedure for a related compound reported a yield of 76-81% with a purity of 98%.[1]
Visualizing the Synthetic Pathways
To illustrate the relationships between the starting materials, intermediates, and final product, the following diagrams are provided in the DOT language.
Caption: General scheme of the Williamson ether synthesis for this compound.
Caption: A generalized experimental workflow for the synthesis of the target compound.
Alternative Synthetic Approaches: A Glimpse into Greener Chemistry
Modern synthetic chemistry emphasizes the development of more environmentally friendly and efficient processes. For the benzylation of maltol, several advanced techniques can be considered as alternatives to conventional heating.
-
Phase-Transfer Catalysis (PTC): This method is particularly useful for reactions involving reactants in immiscible phases, such as an aqueous solution of the maltol salt and an organic solution of the benzyl halide. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the maltolate anion into the organic phase where it can react with the benzyl halide. This can lead to faster reaction rates, milder reaction conditions, and the use of less hazardous solvents.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by directly heating the reactants.[2] This technique often leads to higher yields and cleaner reactions with fewer side products. The efficiency of microwave heating is dependent on the dielectric properties of the reactants and the solvent.
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. This can promote mass transfer and increase the reactivity of the reagents, often leading to shorter reaction times and improved yields, especially in heterogeneous reactions.
References
Structural Elucidation of 3-(benzyloxy)-2-methyl-4H-pyran-4-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For novel compounds such as 3-(benzyloxy)-2-methyl-4H-pyran-4-one, an unambiguous structural assignment is critical for understanding its chemical properties, biological activity, and for securing intellectual property. While various analytical techniques provide structural information, single-crystal X-ray crystallography remains the gold standard for determining the absolute structure of a molecule in the solid state.[1][2][3]
This guide provides a comparative overview of X-ray crystallography against common spectroscopic techniques for the structural confirmation of this compound. It presents hypothetical, yet representative, experimental data and detailed protocols to assist researchers in planning their structural elucidation workflows.
Data Presentation: A Comparative Analysis
The structural confirmation of a new chemical entity relies on the cumulative evidence from multiple analytical techniques. While spectroscopic methods provide crucial information about the connectivity and chemical environment of atoms, X-ray crystallography provides the precise spatial arrangement of atoms.
Note: To date, the specific crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). The crystallographic data presented below is hypothetical and is based on published structures of similar polyfunctionalized 4H-pyran and benzyloxy derivatives to provide a realistic example for comparative purposes.[4][5][6]
Table 1: Representative Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₂O₃ |
| Formula Weight | 216.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.58 |
| b (Å) | 8.45 |
| c (Å) | 12.11 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1045.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.372 |
| R-factor (R1) | ~0.045 |
| Goodness-of-Fit (GOOF) | ~1.05 |
Table 2: Comparison of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Obtained | 3D molecular structure, bond lengths/angles, stereochemistry, packing.[1][7] | Carbon-hydrogen framework, connectivity, chemical environment.[8][9][10] | Molecular weight, elemental composition, fragmentation.[11][12] | Presence of functional groups.[13][14] |
| Sample State | Single crystal (typically 30-300 microns).[7] | Solution (requires deuterated solvents).[8] | Solution or solid (often coupled with LC or GC).[15][16] | Solid, liquid, or gas.[17][18] |
| Sample Requirement | Milligrams (crystal quality is key). | Milligrams. | Micrograms to nanograms. | Micrograms to milligrams. |
| Destructive? | No. | No. | Yes (for some ionization methods). | No. |
| Key Advantage | Unambiguous 3D structure determination.[2][19] | Provides detailed information on structure in solution.[20] | High sensitivity and accurate mass determination.[11] | Fast and simple identification of functional groups.[21] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[3] | Can be complex for large molecules; provides averaged solution-state structure. | Does not provide 3D structural information directly. | Provides limited information on overall structure. |
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.61 (d, 1H, H-6), 7.40-7.25 (m, 5H, Ar-H), 6.40 (d, 1H, H-5), 5.15 (s, 2H, OCH₂Ph), 2.10 (s, 3H, CH₃). |
| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): 175.0 (C=O), 160.0 (C-2), 155.0 (C-6), 140.0 (C-3), 136.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 115.0 (C-5), 73.0 (OCH₂Ph), 15.0 (CH₃). |
| MS (ESI+) | m/z: 217.08 [M+H]⁺, 239.06 [M+Na]⁺. |
| FT-IR | (KBr, cm⁻¹): 3065 (Ar C-H), 1650 (C=O, pyrone), 1600, 1495 (Ar C=C), 1250 (C-O-C, ether), 1150 (C-O-C, pyran). |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining high-quality data. Below are standard methodologies for the key experiments discussed.
Single-Crystal X-ray Crystallography
This protocol outlines the steps from crystal preparation to structure solution for a small organic molecule.
-
Crystal Growth:
-
Dissolve approximately 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).
-
Employ a slow evaporation technique. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed container with a more volatile anti-solvent (e.g., hexane or pentane).
-
-
Crystal Mounting:
-
Under a microscope, select a well-formed, transparent crystal (ideal size: 30-300 μm) free of cracks or defects.[7]
-
Carefully mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., Bruker APEX II or Rigaku XtaLAB Synergy).
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling) using appropriate software (e.g., SAINT, SADABS).
-
Determine the space group and solve the structure using direct methods or dual-space algorithms (e.g., SHELXT).
-
Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., SHELXL). Anisotropic displacement parameters should be refined for all non-hydrogen atoms.
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.
-
The final refinement quality is assessed by parameters such as R1, wR2, and Goodness-of-Fit.[4]
-
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8]
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer (e.g., 400 MHz).
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings (¹H-¹H connectivity).
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct one-bond proton-carbon correlations (¹H-¹³C connectivity).
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[22]
-
Infusion: Introduce the sample into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) via direct infusion or an LC system.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions ([M+H]⁺ or [M+Na]⁺).
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion and confirm the elemental composition.
FT-IR Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the clean, empty sample compartment.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. The instrument records an interferogram, which is then Fourier-transformed to produce the final spectrum.[21]
-
Workflow Visualization
The following diagram illustrates the logical workflow for comprehensive structural elucidation, highlighting the complementary roles of spectroscopic methods and the definitive power of X-ray crystallography.
Caption: Workflow for structural elucidation.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 11. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. photometrics.net [photometrics.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tecan.com [tecan.com]
- 16. biocompare.com [biocompare.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 19. eas.org [eas.org]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. rtilab.com [rtilab.com]
- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Head-to-Head Comparison: 3-(Benzyloxy)-2-methyl-4H-pyran-4-one and Known Inhibitors - A Structural Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one against known inhibitors of relevant biological targets. Due to the limited publicly available experimental data on the specific inhibitory activities of this compound, this comparison is based on established structure-activity relationships (SAR) of structurally related compounds, particularly focusing on the implications of the 3-benzyloxy substitution.
Introduction: The Significance of the 3-Benzyloxy Group
The 4H-pyran-4-one scaffold is a core structure in many biologically active molecules. A key feature of many of these molecules, such as maltol and kojic acid, is a hydroxyl group at the 3-position. This hydroxyl group is often crucial for their inhibitory mechanism, particularly for metalloenzymes where it participates in the chelation of metal ions in the enzyme's active site.
In this compound, this critical hydroxyl group is protected by a benzyl group. This substitution is expected to significantly alter its biological activity profile, likely diminishing or eliminating its ability to inhibit metalloenzymes like tyrosinase or matrix metalloproteinases (MMPs). However, this structural modification opens the possibility for interactions with other biological targets where a larger, hydrophobic group at the 3-position might be favorable. One such area of interest for pyran and related heterocyclic derivatives is the inhibition of acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease.
Comparative Analysis: this compound vs. a Coumarin-Based Acetylcholinesterase Inhibitor
To illustrate the potential of this compound as an enzyme inhibitor, we will compare its structural features with those of a known class of acetylcholinesterase inhibitors: coumarin derivatives. While not a direct head-to-head experimental comparison, this analysis provides insights into the structural requirements for AChE inhibition and how the features of this compound might align with them.
Structural Feature Comparison
| Feature | This compound | Known Coumarin-Based AChE Inhibitors | Rationale for AChE Inhibition |
| Core Scaffold | 4H-pyran-4-one | Coumarin (benzopyran-2-one) | Both are planar heterocyclic systems that can engage in π-π stacking interactions with aromatic residues in the AChE active site. |
| Key Substituent at 3-Position | Benzyloxy group | Often a small hydrophobic group or a linker to another pharmacophore. Substitution at the 3-position has been shown to influence activity. | The bulky and hydrophobic benzyloxy group could potentially interact with hydrophobic pockets within the AChE gorge. |
| Potential for Hydrogen Bonding | Limited (carbonyl oxygen) | Often possess hydrogen bond donors/acceptors in their substituents. | Hydrogen bonding with key amino acid residues is a common feature of potent AChE inhibitors. The lack of a hydrogen bond donor in the 3-position of the target molecule might be a disadvantage. |
| Overall Lipophilicity | High | Variable, but optimized for blood-brain barrier penetration. | The benzyloxy group significantly increases lipophilicity, which could enhance membrane permeability but might also lead to non-specific binding. |
Experimental Protocols
As direct experimental data for this compound is not available, the following is a generalized protocol for assessing the acetylcholinesterase inhibitory activity of a test compound, based on the widely used Ellman's method.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the concentration of the test compound required to inhibit 50% of AChE activity (IC50).
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound).
-
Donepezil or galantamine as a positive control.
-
96-well microplate reader.
-
-
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and AChE solution. Incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizing Potential Interactions: A Hypothetical Binding Model
The following diagram illustrates a hypothetical interaction of a 4H-pyran-4-one derivative within the active site of an enzyme, highlighting the key structural elements.
Caption: Hypothetical binding of this compound in an enzyme active site.
This diagram illustrates how the bulky benzyloxy group could fit into a hydrophobic pocket, while the pyranone core could engage in π-π stacking with aromatic amino acid residues.
Conclusion
While direct experimental evidence for the inhibitory activity of this compound is currently lacking, a comparative analysis based on the structure-activity relationships of related compounds provides a valuable framework for predicting its potential biological profile. The substitution of the 3-hydroxyl group with a benzyloxy moiety fundamentally alters the molecule's properties, likely steering its activity away from metalloenzyme inhibition and towards targets that can accommodate a large, hydrophobic substituent. Further experimental investigation, such as screening against a panel of enzymes including acetylcholinesterase, is necessary to elucidate the true inhibitory potential of this compound and to validate the hypotheses presented in this guide.
Validating Succinate Dehydrogenase as a Therapeutic Target for 3-(benzyloxy)-2-methyl-4H-pyran-4-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel 3-(benzyloxy)-2-methyl-4H-pyran-4-one derivatives, a class of compounds based on a maltol scaffold, against established alternatives for the inhibition of Succinate Dehydrogenase (SDH). SDH, also known as mitochondrial complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a validated target for antifungal agents and a promising target in other therapeutic areas such as oncology.
The data presented herein is compiled from published experimental findings to support the validation of SDH as the therapeutic target for this novel class of compounds.
Data Presentation: Comparative Efficacy of SDH Inhibitors
The therapeutic potential of novel compounds is benchmarked by comparing their inhibitory activity against the target enzyme with existing, well-characterized inhibitors. The following table summarizes the in vitro efficacy of a representative novel maltol-based derivative (Compound A24) against the common phytopathogenic fungus Rhizoctonia solani, compared to established SDHI fungicides, Boscalid and Carboxin.
Table 1: Comparative In Vitro Antifungal Activity against Rhizoctonia solani
| Compound Class | Representative Compound | Mechanism of Action | Target Enzyme | EC50 (µg/mL) against R. solani |
| Maltol-Based Derivative | Compound A24[1] | Succinate Dehydrogenase Inhibitor | Fungal SDH | 0.38[2] |
| Pyridine-Carboxamide | Boscalid | Succinate Dehydrogenase Inhibitor | Fungal SDH | 0.87[2] |
| Oxathiin-Carboxamide | Carboxin | Succinate Dehydrogenase Inhibitor | Fungal SDH | ~69% mycelial growth inhibition at 5000 µg/mL[3] |
EC50 (Half-maximal Effective Concentration) represents the concentration of a compound that inhibits 50% of the target's biological function, such as fungal growth. A lower EC50 value indicates higher potency.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating therapeutic targets. Below are methodologies for key experiments cited in the evaluation of SDH inhibitors.
In Vitro Antifungal Activity Assay (EC50 Determination)
This protocol is used to determine the concentration of a compound required to inhibit the growth of a target fungus by 50%.
-
Objective: To measure the EC50 of test compounds against Rhizoctonia solani.
-
Methodology: Mycelial Growth Inhibition Assay.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-60°C.
-
Compound Dilution: Prepare stock solutions of the test compounds (e.g., Maltol-derivative A24, Boscalid, Carboxin) in a suitable solvent like dimethyl sulfoxide (DMSO). Create a series of dilutions of the stock solution.
-
Plate Preparation: Add the appropriate volume of each compound dilution to molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes. A control plate containing only the solvent (DMSO) should also be prepared.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter), taken from the edge of an actively growing culture of R. solani, onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate's diameter.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
-
Succinate Dehydrogenase (SDH) Enzyme Activity Assay
This colorimetric assay measures the specific activity of the SDH enzyme, allowing for the determination of a compound's direct inhibitory effect.
-
Objective: To quantify the inhibitory effect (IC50) of a compound on SDH enzyme activity.
-
Principle: SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is blue in its oxidized state and colorless when reduced. The rate of decrease in absorbance at 600 nm is proportional to the SDH activity.
-
Methodology:
-
Sample Preparation: Isolate mitochondria from fungal cells or tissue homogenates, as they are the primary location of SDH.[4] The protein concentration of the mitochondrial preparation should be determined using a standard method (e.g., Bradford assay).
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Substrate Solution: Prepare a solution of sodium succinate in the assay buffer.
-
Electron Acceptor: Prepare a solution of DCPIP.
-
Inhibitor Solutions: Prepare a range of concentrations of the test compound.
-
-
Assay Procedure (in a 96-well plate format):
-
To each well, add the assay buffer, the mitochondrial sample, and the desired concentration of the inhibitor (or solvent for control).
-
Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the succinate substrate and DCPIP solution to each well.
-
Immediately measure the absorbance at 600 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[5][6]
-
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain and the mechanism of its inhibition.
Caption: Inhibition of Succinate Dehydrogenase (Complex II) by SDHIs blocks the mitochondrial electron transport chain.
Experimental Workflow
The following diagram outlines the typical workflow for screening and validating novel SDH inhibitors.
Caption: A stepwise workflow for the identification and validation of novel Succinate Dehydrogenase inhibitors.
References
- 1. Discovery of Novel Natural Maltol-Based Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one and Structurally Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity is paramount in the evaluation of novel compounds. This guide provides a comparative analysis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one and its structurally related analogs: maltol, ethyl maltol, and kojic acid. Due to the limited publicly available data on the direct cross-reactivity of this compound, this comparison focuses on their known biological activities and molecular targets to infer potential areas of overlapping bioactivity.
The core structure of these compounds is the 4H-pyran-4-one ring, a scaffold known to be present in a variety of biologically active natural products and synthetic molecules.[1] Modifications to this core structure can significantly influence their biological profiles.[1]
Structural Comparison
The compounds featured in this guide share a common pyran-4-one core but differ in the substituent at the 3-position and, in the case of ethyl maltol, the 2-position.
-
This compound: Features a bulky benzyloxy group at the 3-position.
-
Maltol (3-hydroxy-2-methyl-4H-pyran-4-one): The parent compound, with a hydroxyl group at the 3-position.[2]
-
Ethyl Maltol (2-ethyl-3-hydroxy-4H-pyran-4-one): An ethyl group replaces the methyl group at the 2-position, which is reported to increase its flavor-enhancing potency compared to maltol.[2][3]
-
Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one): Possesses a hydroxyl group at the 5-position and a hydroxymethyl group at the 2-position.[4]
Comparative Biological Activities
The following table summarizes the known biological activities of these compounds, providing a basis for predicting potential cross-reactivity. The activities are diverse, ranging from antioxidant and anti-inflammatory to cytotoxic effects.
| Biological Activity | This compound | Maltol | Ethyl Maltol | Kojic Acid |
| Antioxidant | Predicted, based on pyranone core | Yes[5] | Yes[2] | Yes[6][7] |
| Anti-inflammatory | Predicted, based on pyranone core | Yes[8] | Data not available | Yes[6][7] |
| Antimicrobial | Predicted, based on pyranone core | Yes[9][10] | Data not available | Yes[6][7][11] |
| Cytotoxicity | Data not available | Yes (in some cancer cell lines)[12] | Data not available | Yes (in some cancer cell lines)[6][7] |
| Tyrosinase Inhibition | Data not available | Weak | Data not available | Yes[6][11][13] |
| Enzyme Inhibition (other) | Data not available | COX-2 (predicted)[1] | Data not available | Data not available |
Potential Signaling Pathway Interactions
The biological effects of pyran-4-one derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for predicting cross-reactivity and potential therapeutic applications or off-target effects.
Caption: Potential signaling pathways modulated by Maltol and Kojic Acid.
Maltol has been shown to modulate inflammatory responses by inhibiting the NF-κB pathway and activating the Nrf2 pathway.[14][8] It has also been reported to inactivate the PI3K/Akt signaling pathway.[15][16] Kojic acid is a well-known inhibitor of tyrosinase, a key enzyme in melanin synthesis.[6][11][13] Given the structural similarities, it is plausible that this compound could interact with some of these same pathways, warranting further investigation.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines common experimental protocols for assessing the biological activities discussed.
Antioxidant Activity Assays
A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
-
A fresh solution of DPPH in methanol is prepared.
-
The test compound is dissolved in a suitable solvent and added to the DPPH solution at varying concentrations.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[5][17]
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Maltol vs Ethyl Maltol: Technical & Sensory Comparison for Modern Gourmand Perfumery — Scentspiracy [scentspiracy.com]
- 4. Biological functions of kojic acid and its derivatives in medicine, cosmetics, and food industry: Insights into health aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biological activities and safety data of kojic acid and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxic α-pyrone derivatives from Cryptocarya yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glabridinchina.com [glabridinchina.com]
- 14. Maltol inhibits the progression of osteoarthritis via the nuclear factor-erythroid 2–related factor-2/heme oxygenase-1 signal pathway in vitro and in vivo - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Maltol Improves APAP-Induced Hepatotoxicity by Inhibiting Oxidative Stress and Inflammation Response via NF-κB and PI3K/Akt Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Reference Standard for 3-(benzyloxy)-2-methyl-4H-pyran-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a reference standard for 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a known impurity in the antiviral drug Baloxavir Marboxil. By presenting detailed experimental protocols and comparing the target compound with a relevant alternative, this document aims to facilitate accurate identification, quantification, and quality control in research and pharmaceutical development.
Introduction
This compound is a critical compound to monitor during the synthesis and formulation of Baloxavir Marboxil. Establishing a well-characterized reference standard is paramount for ensuring the purity, safety, and efficacy of the final drug product. This guide outlines the necessary analytical methodologies and provides a comparative analysis with a structurally related compound, Maltol (3-hydroxy-2-methyl-4H-pyran-4-one), a widely studied and well-characterized pyranone derivative. The selection of Maltol as a primary comparator is based on its structural similarity and the availability of extensive analytical data, providing a solid baseline for method development and validation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the first step in establishing its reference standard.
| Property | This compound | Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) |
| CAS Number | 61049-69-2 | 118-71-8 |
| Molecular Formula | C₁₃H₁₂O₃ | C₆H₆O₃ |
| Molecular Weight | 216.23 g/mol | 126.11 g/mol |
| Melting Point | 56-57 °C | 160-164 °C |
| Boiling Point | 166-168 °C at 4 Torr | Not available |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol | Soluble in water, ethanol, chloroform |
Analytical Characterization: Experimental Protocols
The following section details the recommended analytical methods for the comprehensive characterization of this compound. These protocols are based on established methods for similar pyranone structures and Baloxavir Marboxil impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify any related impurities. The following method is adapted from established protocols for Baloxavir Marboxil and its impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Mobile Phase A and Mobile Phase B. Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed quantity of the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. |
System Suitability:
-
Tailing factor: Not more than 2.0 for the main peak.
-
Theoretical plates: Not less than 2000 for the main peak.
-
Relative standard deviation (RSD) for replicate injections: Not more than 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
Objective: To confirm the identity of this compound and to detect and identify any volatile or semi-volatile impurities. This method is adapted from established protocols for the analysis of pyranone derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (split ratio 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Energy | 70 eV |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To unambiguously confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
| Experiment | Recommended Parameters |
| ¹H NMR | Solvent: CDCl₃ Internal Standard: Tetramethylsilane (TMS) Pulse Sequence: Standard single-pulse experiment |
| ¹³C NMR | Solvent: CDCl₃ Internal Standard: Tetramethylsilane (TMS) Pulse Sequence: Proton-decoupled experiment |
| 2D NMR (COSY, HSQC) | Solvent: CDCl₃ Pulse Sequences: Standard COSY and HSQC pulse sequences to establish proton-proton and proton-carbon correlations, respectively. |
Expected Spectral Data (based on Maltol and related structures):
-
¹H NMR: Signals corresponding to the methyl, pyranone ring, and benzyloxy protons.
-
¹³C NMR: Resonances for all carbon atoms in the molecule, including the carbonyl, olefinic, aliphatic, and aromatic carbons.
-
COSY: Correlations between coupled protons within the pyranone ring and the benzyl group.
-
HSQC: Correlations between each proton and its directly attached carbon atom.
Comparative Data Analysis
A direct comparison with a well-characterized compound is essential for validating the analytical methods and confirming the identity and purity of the new reference standard.
Table of Comparative Analytical Data:
| Analytical Technique | This compound (Expected) | Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) (Reference) |
| HPLC Retention Time | Dependent on the specific method, expected to be longer than Maltol due to higher lipophilicity. | Shorter retention time compared to the target compound under the same reverse-phase conditions. |
| GC-MS Fragmentation | Expected to show a molecular ion peak at m/z 216 and characteristic fragments corresponding to the loss of the benzyl group (m/z 91) and other fragments from the pyranone ring. | Molecular ion at m/z 126 and fragmentation pattern characteristic of the hydroxypyranone structure.[1] |
| ¹H NMR (CDCl₃, δ ppm) | Signals for methyl, pyranone ring protons, and aromatic protons of the benzyl group, as well as a singlet for the benzylic CH₂. | A singlet for the methyl group, two doublets for the pyranone ring protons, and a broad singlet for the hydroxyl proton.[2] |
| ¹³C NMR (CDCl₃, δ ppm) | Resonances for the carbonyl carbon, olefinic carbons of the pyranone ring, methyl carbon, benzylic carbon, and aromatic carbons. | Resonances for the carbonyl carbon, olefinic carbons, methyl carbon, and the carbon bearing the hydroxyl group.[3] |
Establishing the Reference Standard: Workflow and Logical Relationships
The process of establishing a reference standard involves a logical sequence of steps, from material acquisition to final certification.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the analytical procedures described in this guide.
Conclusion
The establishment of a robust reference standard for this compound is a critical step in ensuring the quality and safety of pharmaceutical products where it may be present as an impurity. The methodologies and comparative data presented in this guide provide a comprehensive framework for the synthesis, purification, and rigorous analytical characterization of this compound. By following these protocols, researchers and drug development professionals can confidently establish a reliable reference standard, leading to more accurate and reproducible analytical results.
References
A Comparative Analysis of the Antioxidant Potential of 3-(benzyloxy)-2-methyl-4H-pyran-4-one and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of 3-(benzyloxy)-2-methyl-4H-pyran-4-one against other well-established antioxidant compounds. Due to a lack of direct experimental data on this compound, this guide leverages data from structurally similar 4H-pyran-4-one derivatives to provide a contextual understanding of its potential efficacy. The antioxidant activities are evaluated through common in vitro assays, including DPPH radical scavenging, ABTS radical scavenging, and Ferric Reducing Antioxidant Power (FRAP).
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its IC50 or EC50 value, which represents the concentration required to scavenge 50% of free radicals or to produce 50% of the maximum effect, respectively. A lower value indicates higher antioxidant activity. The following table summarizes the available data for various 4H-pyran derivatives and standard antioxidants.
| Compound/Derivative | Assay | IC50/EC50 (mM) | Reference Compound | IC50/EC50 of Reference (mM) | Source |
| 4H-Pyran Derivative (4g) | DPPH | 0.329 | BHT | 0.245 | [1] |
| 4H-Pyran Derivative (4j) | DPPH | 0.1941 | BHT | 0.245 | [1] |
| 4H-Pyran Derivative (4g) | FRAP | 0.072 (EC50) | BHT | 0.089 (EC50) | [1] |
| 4H-Pyran Derivative (4j) | FRAP | 0.074 (EC50) | BHT | 0.089 (EC50) | [1] |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | ABTS | - (81.1% scavenging at 17.5 µM) | BHT | - (58.4% scavenging at 17.5 µM) | [2] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are crucial for the replication and validation of findings. The following are generalized protocols for the DPPH, ABTS, and FRAP assays based on established methods.[2][3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[3]
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Reaction mixture: A small volume of the test compound (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[3]
-
Generation of ABTS•+: An aqueous solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS radical cation.
-
Preparation of working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to a specific absorbance at 734 nm.
-
Reaction mixture: The test compound (at various concentrations) is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a short period (e.g., 6 minutes) in the dark.
-
Measurement: The decrease in absorbance is measured at 734 nm.
-
Calculation: The percentage of scavenging is calculated, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3]
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction mixture: The FRAP reagent is mixed with the test compound.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known concentration of FeSO₄. The results are typically expressed as µM Fe(II) equivalents or as an EC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for common in vitro antioxidant assays.
Caption: General mechanism of radical scavenging by an antioxidant.
References
Comparative Guide to the Structure-Activity Relationship of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-(benzyloxy)-2-methyl-4H-pyran-4-one scaffold. The 4H-pyran-4-one core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document summarizes quantitative data on the biological performance of various analogs, details relevant experimental protocols, and visualizes key signaling pathways implicated in their mechanism of action.
Quantitative Comparison of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the pyranone ring and the benzyloxy moiety. The following tables summarize the SAR data for a series of analogs and related pyranone derivatives against various biological targets.
Table 1: Cytotoxicity of 4H-Pyran-4-one Analogs Against Various Cancer Cell Lines
| Compound ID | Core Structure | R1 (Position 2) | R2 (Position 3) | R3 (Aryl Group at C4/C6) | Cell Line | IC50 (µM) | Reference |
| A1 | 2-Amino-4H-pyran | -CN | - | 4-Fluorophenyl, 2-Chlorophenyl, 3-Chlorophenyl | PC-3 (Prostate) | 1.8 - 3.3 | [3] |
| A2 | 2-Amino-4H-pyran | -CN | - | 4-Nitrophenyl, 4-Methoxyphenyl | HeLa (Cervical) | 0.9 | [3] |
| A3 | 2-Amino-4H-pyran | -CN | - | 4-Fluorophenyl, 2-Chlorophenyl, 3-Chlorophenyl | SKOV-3 (Ovarian) | 0.6 - 0.8 | [3] |
| B1 | 3-Hydroxy-4H-pyran-4-one | -CH₂-Ph | -OH | -CH₃ (at C6) | HIV-1 Integrase | 5.2 | [1] |
| B2 | 3-Hydroxy-4H-pyran-4-one | -CH₂-(4-Cl-Ph) | -OH | -CH₃ (at C6) | HIV-1 Integrase | 2.1 | [1] |
| C1 | 2-Amino-4H-pyran | -CN | - | Aryl | HCT-116 (Colon) | 75.1 | [4] |
| C2 | 2-Amino-4H-pyran | -COOEt | - | Aryl | HCT-116 (Colon) | > 100 | [4] |
| D1 | 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one | -H | -Benzyl | - | Rat Uterus | 87% (uterotrophic activity) | [5] |
Structure-Activity Relationship Insights:
-
Substituents on the Pyranone Ring: The presence of a cyano group at the 2-position and various aryl groups at the 4- or 6-position of the 4H-pyran ring appears to be crucial for cytotoxic activity against a range of cancer cell lines.[3][4] For instance, analogs with electron-withdrawing groups like nitro and chloro on the aryl substituent have demonstrated potent activity.[3]
-
The Benzyloxy Moiety: While direct SAR on substitutions of the benzyloxy group of the target scaffold is limited in the reviewed literature, studies on related structures suggest that modifications of aryl groups can significantly impact activity. For example, in a series of 3-hydroxy-4H-pyran-4-one analogs, the addition of a chloro group to the benzyl substituent at the 2-position enhanced inhibitory activity against HIV-1 integrase.[1]
-
The 2-Methyl Group: The influence of the 2-methyl group is not extensively studied in the available literature for this specific scaffold. However, in other pyranone series, small alkyl groups at this position are common and appear compatible with biological activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biological activity data. Below are the methodologies for key assays cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for an additional 24 to 72 hours.
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[6]
CDK2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by CDK2. A luminogenic kinase assay kit is often used, where the light signal is inversely proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., a peptide derived from histone H1), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.
-
Reaction Initiation: Add the kinase reaction mixture to the wells to start the reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Add the detection reagent, which contains luciferase and its substrate. The amount of remaining ATP is converted into a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The inhibitory activity is calculated as the percentage decrease in the luminescent signal in the presence of the compound compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.[7]
Signaling Pathways and Mechanisms of Action
Several pyranone derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Pathway
Some 4H-pyran derivatives have been identified as inhibitors of CDK2, a crucial enzyme for the progression of the cell cycle from the G1 to the S phase. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(benzyloxy)-2-methyl-4H-pyran-4-one: A Safety and Operational Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(benzyloxy)-2-methyl-4H-pyran-4-one was not available at the time of this writing. The following disposal procedures are based on the safety information for structurally similar compounds and general best practices for laboratory chemical waste management.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations before proceeding with any disposal.
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from analogous pyranone compounds, this compound should be handled with care. Assume the compound may be harmful if swallowed and may cause skin and eye irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[4]
-
Body Protection: A laboratory coat is mandatory.[1]
Quantitative Data from Analog Compound
The following data is for the structural analog, 2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethyl Maltol), and should be used as a reference for assessing potential hazards.
| Property | Value | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on the SDS for 2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethyl Maltol, CAS No. 4940-11-8)[1] |
| Appearance | Assumed to be a solid | Based on related pyranone compounds[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with hazardous waste regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
Experimental Protocol: Chemical Waste Segregation and Storage
-
Waste Identification and Segregation:
-
Solid Waste: Place unused, expired, or contaminated solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), into a dedicated hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid.[1] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste.[1] Collect the liquid waste in a sealable, chemical-resistant container. It is critical to segregate halogenated and non-halogenated solvent waste into separate containers.[1]
-
Contaminated Labware: Disposable labware (e.g., pipette tips) that has come into contact with the chemical should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous liquid waste.[5] The third rinsate can then be followed by a final wash with soap and water.
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled.[1][6] The label must include:
-
The words "Hazardous Waste ".[5]
-
The full chemical name: "This compound ".
-
The concentration and quantity of the waste.
-
All other components in the container (e.g., solvents).
-
The date the waste was first added to the container.
-
The specific hazards associated with the chemical (e.g., "Harmful if Swallowed").
-
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7] The SAA must be at or near the point of waste generation.[1]
-
Ensure that containers are kept closed at all times, except when adding waste.[1][5][7]
-
Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Waste should be stored in secondary containment to prevent spills.[5]
-
-
Final Disposal:
Emergency Procedures: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep up the solid material using spark-proof tools and place it into a suitable container for disposal.[1][4]
-
For larger spills or if you feel it is unsafe to clean up, evacuate the area and contact your institution's emergency response team.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. download.basf.com [download.basf.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 3-(benzyloxy)-2-methyl-4H-pyran-4-one
This guide provides crucial safety and logistical information for the handling and disposal of 3-(benzyloxy)-2-methyl-4H-pyran-4-one, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and minimizing occupational hazards.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound, based on guidelines for structurally similar chemicals.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.[1][2] | Prevents skin contact, which may cause irritation.[1] |
| Body Protection | A laboratory coat or a chemical-resistant apron. Closed-toe shoes are mandatory.[1] | Protects skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1] | Minimizes inhalation of any potential vapors or dust, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes risks during the handling of this compound.
1. Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary equipment, including the chemical, solvents, glassware, and labeled waste containers, are readily available.
-
Inspect all PPE for damage or contamination before use.
-
Confirm that the chemical fume hood is functioning correctly.
2. Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to control potential vapor or dust exposure.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Use appropriate tools, such as spatulas or scoops, for transferring the solid material to prevent contamination and dispersal.[1]
-
Keep containers of the compound tightly closed when not in use.[2][3]
-
Use non-sparking tools to prevent ignition sources.[2]
3. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable equipment according to standard laboratory procedures.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[4] Carefully sweep up the solid material using spark-proof tools and place it into a suitable, labeled container for disposal.[5]
-
Large Spills: For larger spills, or if you feel it is unsafe to clean up, evacuate the area and contact your institution's emergency response team.
-
Ensure adequate ventilation.[2] Remove all sources of ignition.[2]
Disposal Plan
Proper disposal of chemical waste is critical for safety and environmental protection.
Waste Segregation and Collection:
-
Solid Waste: Place unused or expired this compound and any contaminated disposable items (e.g., weigh boats, contaminated paper towels) into a dedicated, properly labeled hazardous waste container.[5] The container should be made of a compatible material and have a secure, tight-fitting lid.[5]
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste.
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with national and local regulations.[6]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge to sewer systems.[2]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[2]
-
Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Key safety procedures for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
